McN-A-343
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZFEJJLNLOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203532 | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55-45-8 | |
| Record name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Legacy of McN-A-343: A Pharmacological Deep Dive
For decades, the compound McN-A-343 has been a cornerstone in muscarinic receptor research. Initially lauded for its selective agonist activity at M₁ receptors, subsequent investigations have unveiled a more complex and nuanced pharmacological profile. This technical guide provides an in-depth exploration of the history, discovery, and multifaceted mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From Selective Agonist to Complex Modulator
The journey of this compound began in 1961 when it was first described by Roszowski as a selective stimulant of muscarinic receptors located in sympathetic ganglia.[1][2] These receptors were later identified as the M₁ subtype. This initial discovery positioned this compound as a valuable pharmacological tool to probe the function of M₁ receptors, distinguishing their responses from those mediated by M₂ or M₃ subtypes, particularly within the central nervous system.[2]
However, the initial perception of high selectivity was later refined. Further research revealed that this compound is, in fact, a partial agonist with comparable affinity across all five muscarinic acetylcholine (B1216132) receptor subtypes (M₁-M₅).[1][2] Its apparent selectivity is not a function of preferential binding but rather a higher efficacy, or ability to produce a biological response, at the M₁ and M₄ receptor subtypes.[1][2] This characteristic means its action is also influenced by factors such as the density of receptors in a specific tissue and the efficiency of the downstream signaling pathways.[1][2]
More recent studies have added another layer of complexity to this compound's profile, demonstrating its ability to act as a "bitopic" agonist. This means it can bind to both the primary (orthosteric) binding site and a secondary (allosteric) site on the M₂ receptor, a property not observed with traditional muscarinic agonists.[1][2] Additionally, this compound is known to exhibit a range of non-muscarinic activities, including interactions with nicotinic acetylcholine receptors and serotonin (B10506) 5-HT₃ and 5-HT₄ receptors.[1][2]
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data that define the pharmacological activity of this compound at muscarinic receptors.
| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |
| M₁ | 5.05 | Rat (Cerebral Cortex) | [3] |
| M₂ | 5.22 | Rat (Myocardium) | [3] |
| Response | Potency (-log EC₅₀) | Tissue/System | Species | Reference |
| Contraction | 5.14 | Taenia Caeci | Guinea-pig | [3] |
Key Experimental Protocols
To facilitate the replication and further investigation of this compound's pharmacology, detailed methodologies for seminal experiments are outlined below.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand to its receptor.
Objective: To determine the dissociation constants (Ki) of this compound for M₁ and M₂ muscarinic receptors.
Methodology:
-
Membrane Preparation: Cerebral cortex (for M₁) and myocardium (for M₂) tissues from rats are homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The prepared membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays in Isolated Tissues
These experiments assess the ability of a compound to elicit a physiological response in an isolated organ or tissue.
Objective: To determine the potency (EC₅₀) and efficacy of this compound as a muscarinic agonist.
Methodology:
-
Tissue Preparation: A segment of guinea-pig taenia caeci (a smooth muscle tissue rich in M₂ receptors) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Transducer Setup: One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to measure muscle contraction.
-
Drug Application: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.
-
Data Recording and Analysis: The contractile responses are recorded and plotted against the logarithm of the agonist concentration. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax) are determined from this curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.
References
The Pharmacological Profile of McN-A-343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343, chemically known as 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride, is a muscarinic acetylcholine (B1216132) receptor agonist that has been instrumental in the classification and study of muscarinic receptor subtypes.[1] Initially identified for its selective stimulation of muscarinic receptors in sympathetic ganglia, it is now recognized as a functionally selective agonist for the M₁ muscarinic receptor subtype.[1][2][3][4] This document provides an in-depth technical overview of the pharmacological properties of this compound, including its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.
Core Pharmacological Characteristics
This compound's pharmacological profile is multifaceted. While it is widely used as an M₁ selective agonist, its mechanism of selectivity is not based on a higher binding affinity for M₁ receptors. Instead, its selectivity arises from a higher efficacy at the M₁ and M₄ receptor subtypes compared to M₂, M₃, and M₅ subtypes.[1][2] It is considered a partial agonist with similar affinity across all five muscarinic receptor subtypes.[1][2]
A particularly interesting characteristic of this compound is its interaction with the M₂ receptor, where it has been shown to act as a "bitopic agonist". This means it can bind to both the primary (orthosteric) binding site and a secondary (allosteric) site on the M₂ receptor.[1][2] Beyond its muscarinic actions, this compound has been reported to have non-muscarinic effects, including the activation of some nicotinic acetylcholine receptors and antagonism of serotonin (B10506) 5-HT₃ and 5-HT₄ receptors.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound at muscarinic receptors.
Table 1: Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |
| M₁ | Rat Cerebral Cortex | pKi | 5.05 | [5] |
| M₂ | Rat Myocardium | pKi | 5.22 | [5] |
| M₁ | CHO cells (m1 transfected) | -log Ki (from competition with [³H]NMS) | Higher affinity than m3 | [6] |
| M₃ | CHO cells (m3 transfected) | -log Ki (from competition with [³H]NMS) | Lower affinity than m1 | [6] |
| M₂ | CHO cells (hM2 transfected) | log affinity constant ([³H]NMS competition at 0°C) | 4.65 ± 0.16 | [7] |
| M₂ | CHO cells (hM2 transfected) | log affinity constant ([³H]NMS competition at 37°C) | 4.38 ± 0.02 | [7] |
Table 2: Functional Activity of this compound at Muscarinic Receptors
| Response | Tissue/Preparation | Parameter | Value | Reference |
| Agonist Activity (M₁-mediated relaxation) | Rat Duodenum | -log KA | 4.68 | [8] |
| Agonist Activity (M₁-mediated inhibition of twitch) | Rabbit Vas Deferens | -log KA | 5.17 | [8] |
| Antagonist Activity (vs. Acetylcholine) | Rat Duodenum | -log KB | 4.96 | [8] |
| Agonist Activity (M₂-mediated) | Guinea-pig Taenia Caeci | -log EC₅₀ | 5.14 (Full Agonist) | [5] |
| Agonist Activity | Guinea-pig Ileum, Atria, Bladder, Trachea | Agonist Action | None Exhibited | [5] |
| Phosphoinositide Hydrolysis (m1 cells) | CHO cells | EC₅₀ | 4.3 µM | [6] |
| Phosphoinositide Hydrolysis (m3 cells) | CHO cells | Efficacy | ~2-fold increase over basal (low efficacy) | [6] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the primary signaling pathway of this compound at the M₁ receptor, its bitopic interaction at the M₂ receptor, and a generalized workflow for its pharmacological characterization.
Caption: M₁ Receptor Signaling Pathway Activated by this compound.
Caption: Bitopic Binding of this compound to the M₂ Receptor.
Caption: Experimental Workflow for Pharmacological Profiling.
Detailed Experimental Protocols
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at specific muscarinic receptor subtypes.
Materials:
-
Cell membranes from tissues or cultured cells expressing the muscarinic receptor subtype of interest (e.g., rat cerebral cortex for M₁, rat myocardium for M₂, or CHO cells transfected with specific human muscarinic receptor genes).
-
Radioligand, typically [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
This compound hydrochloride.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. The final pellet is resuspended in the assay buffer.
-
Competition Binding: In a series of tubes, add a fixed concentration of the radioligand ([³H]NMS, typically around its Kd value).
-
Add increasing concentrations of this compound to displace the radioligand.
-
Include control tubes for total binding (only radioligand) and non-specific binding (radioligand + a high concentration of atropine).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays (e.g., Phosphoinositide Hydrolysis)
Functional assays measure the cellular response to receptor activation, providing information on the potency (EC₅₀) and efficacy of the agonist.
Objective: To determine the potency and efficacy of this compound in stimulating a downstream signaling event, such as phosphoinositide (PI) hydrolysis, mediated by M₁ or M₃ receptors.
Materials:
-
Cultured cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells transfected with m1 or m3 receptor genes).
-
[³H]myo-inositol for labeling cellular phosphoinositides.
-
Cell culture medium.
-
Stimulation buffer (e.g., HEPES-buffered saline containing LiCl to inhibit inositol (B14025) monophosphatase).
-
This compound hydrochloride.
-
Quenching solution (e.g., trichloroacetic acid or perchloric acid).
-
Ion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture and Labeling: Plate the cells and allow them to attach. Label the cells by incubating them with [³H]myo-inositol in the culture medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl.
-
Stimulation: Add increasing concentrations of this compound to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Termination: Stop the reaction by adding an ice-cold quenching solution to lyse the cells and precipitate proteins.
-
Extraction of Inositol Phosphates: Centrifuge the samples and collect the supernatant containing the soluble inositol phosphates.
-
Chromatographic Separation: Apply the supernatant to an ion-exchange column. Wash the column to remove free [³H]myo-inositol. Elute the total inositol phosphates with a high salt buffer.
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the amount of [³H]inositol phosphates produced as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum response (efficacy).
Conclusion
This compound remains a valuable pharmacological tool for the investigation of muscarinic receptor function. Its profile as a functionally selective M₁ partial agonist, coupled with its intriguing bitopic interaction at M₂ receptors, highlights the complexity of ligand-receptor interactions. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of muscarinic receptor pharmacology and related drug discovery efforts.
References
- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. McN-A 343 | M1 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of this compound in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Interaction of this compound with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to McN-A-343: Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343 is a well-characterized pharmacological tool, primarily known for its activity as a selective agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[1] Its ability to preferentially activate this receptor subtype has made it an invaluable compound for dissecting the physiological and pathological roles of M1 receptor signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, complete with detailed experimental protocols and visual representations of its signaling pathways.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride, is a quaternary ammonium (B1175870) compound.[2] Its chemical structure is fundamental to its pharmacological activity, featuring a carbamoyloxy linker and a trimethylammonium group, which are crucial for its interaction with the muscarinic receptor binding pocket.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 55-45-8 |
| IUPAC Name | 4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₂ |
| SMILES | C--INVALID-LINK--(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] |
| InChI Key | CXFZFEJJLNLOTA-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 317.21 g/mol [1] |
| Appearance | White to off-white solid/powder[1] |
| Purity | ≥98% (TLC), ≥99% (HPLC) |
| Solubility | Soluble in water (to 100 mM) and ethanol. |
| Storage | Desiccate at room temperature. |
Pharmacological Properties and Mechanism of Action
This compound is a selective M1 muscarinic receptor agonist.[1] However, it is more accurately described as a partial agonist at all five muscarinic receptor subtypes (M1-M5), with a higher efficacy at the M1 (and M4) subtypes.[3][4] This selectivity is not based on a significantly higher affinity for M1 receptors but rather on its greater ability to elicit a functional response through this subtype.[3][5]
Table 3: Pharmacological Activity of this compound
| Parameter | Value | Receptor Subtype(s) | Tissue/System |
| pKi | 5.05 | M1 | Rat cerebral cortex |
| pKi | 5.22 | M2 | Rat myocardium |
| -log EC50 | 5.14 | M2 | Guinea-pig isolated taenia caeci |
| -log KA | 4.68 | M1 | Rat duodenum |
| -log KA | 5.17 | M1 | Rabbit vas deferens |
| -log KB | 4.96 | M1 (as antagonist) | Rat duodenum |
The primary mechanism of action for this compound at the M1 receptor involves the activation of the Gq/11 protein signaling cascade. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
At M2 and M4 receptors, this compound can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Signaling Pathways
The signaling cascades initiated by this compound are crucial to its pharmacological effects. The following diagrams illustrate the primary pathways activated by this compound at M1 and M2/M4 muscarinic receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for muscarinic receptors expressed in cell lines or tissue homogenates.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine), and varying concentrations of this compound.
-
For determination of non-specific binding, include a set of wells with a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model of Ulcerative Colitis
This protocol describes an experimental model to evaluate the anti-inflammatory effects of this compound in mice.
Methodology:
-
Animals:
-
Use adult male mice (e.g., Swiss or C57BL/6), acclimatized to the laboratory conditions for at least one week before the experiment.
-
-
Induction of Colitis:
-
Anesthetize the mice.
-
Induce colitis by intrarectal administration of a solution of acetic acid (e.g., 3-5% in saline).
-
-
Treatment:
-
Randomly divide the animals into different groups: a vehicle control group, this compound treatment groups (at various doses, e.g., 0.5, 1, and 5 mg/kg), and a positive control group (e.g., dexamethasone).
-
Administer the treatments, for example, via intraperitoneal injection, at specified time points after the induction of colitis.
-
-
Assessment of Colitis:
-
At the end of the treatment period, euthanize the animals and collect the colons.
-
Macroscopic Scoring: Assess the severity of colitis based on a scoring system that considers factors like ulceration, inflammation, and bowel wall thickening.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in colonic tissue homogenates as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colonic tissue using methods like ELISA or qPCR.
-
Histological Examination: Process colonic tissue for histological analysis to assess mucosal damage, inflammatory cell infiltration, and other pathological changes.
-
Conclusion
This compound remains a cornerstone tool for muscarinic receptor research. Its selective agonism at the M1 receptor, coupled with its well-documented effects on intracellular signaling, provides a powerful means to investigate the diverse functions of this receptor subtype in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the nuanced pharmacology of this compound, including its partial agonist activity at other muscarinic subtypes and potential allosteric effects, will continue to refine our understanding of its molecular interactions and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-((((3-Chlorophenyl)amino)carbonyl)oxy)-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | C14H18Cl2N2O2 | CID 5926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Muscarinic Receptor Subtype Selectivity of McN-A-343
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
McN-A-343, or (4-(m-chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium (B12803795) chloride, is a pharmacological tool widely recognized as a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor subtype. However, a comprehensive review of the literature reveals a nuanced pharmacological profile. Subsequent research after its initial discovery demonstrated that this compound is a partial agonist that exhibits similar binding affinity across all five muscarinic receptor subtypes (M1-M5).[1][2] Its functional selectivity is not derived from preferential binding, but rather from a higher intrinsic efficacy at the M1 and M4 receptor subtypes compared to M2, M3, and M5.[1][2]
This document provides an in-depth analysis of the binding and functional characteristics of this compound. It includes quantitative data on its interaction with muscarinic receptor subtypes, detailed experimental protocols for assessing its selectivity, and diagrams illustrating the relevant signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for professionals engaged in muscarinic receptor research and drug development.
Quantitative Pharmacological Data
The selectivity of this compound is best understood by comparing its binding affinity (Ki) with its functional potency (EC50) and efficacy at each receptor subtype.
Binding Affinity
Binding assays reveal that this compound does not possess significant selectivity in its affinity for the five muscarinic receptor subtypes.[1][2] It binds to all subtypes in a similar concentration range.
| Receptor Subtype | Preparation | pKi (mean) | Reference |
| M1 | Rat Cerebral Cortex | 5.05 | [3] |
| M2 | Rat Myocardium | 5.22 | [3] |
| M3 | Chinese Hamster Ovary (CHO) Cells | Similar to M1 | [4] |
| M4 | N/A (Implied similar affinity) | N/A | [1][2] |
| M5 | N/A (Implied similar affinity) | N/A | [1][2] |
Functional Potency and Efficacy
Functional assays demonstrate the preferential activity of this compound. It acts as an agonist with significantly higher efficacy at M1 and M4 receptors, while behaving as a weak partial agonist or even an antagonist at M2, M3, and M5 receptors, depending on the specific assay and cellular context.
| Receptor Subtype | Assay Type | Cell/Tissue | EC50 (µM) | Efficacy (Relative to Full Agonist) | Reference |
| M1 | Phosphoinositide Hydrolysis | CHO-m1 Cells | 4.3 | ~53% (vs. Carbamylcholine) | [4] |
| M2 | Inhibition of cAMP Production | Guinea-Pig Small Intestine | 248 | Low (Partial Agonist) | [5] |
| M3 | Phosphoinositide Hydrolysis | CHO-m3 Cells | >100 | Very Low (~9% vs. Carbamylcholine) | [4] |
| M4 | N/A (High Efficacy Implied) | N/A | N/A | High | [1][2] |
Note: EC50 is the concentration of an agonist that gives half of the maximal response. Efficacy refers to the maximum response achievable by the agonist.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. The functional selectivity of this compound is rooted in its differential ability to effectively trigger these pathways.
Caption: M1/M4 receptor signaling via the Gq/11 pathway, strongly activated by this compound.
Caption: M2/M3/M5 receptor signaling via the Gi/o pathway, weakly affected by this compound.
Experimental Protocols
The determination of this compound's binding affinity and functional potency relies on standardized in vitro assays.
Radioligand Competition Binding Assay (for Ki Determination)
This protocol outlines a method to determine the binding affinity (Ki) of this compound at a specific muscarinic receptor subtype.[6]
Caption: Workflow for a radioligand competition binding assay to determine inhibitor constant (Ki).
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., CHO) stably expressing a single human muscarinic receptor subtype (e.g., M1).
-
Harvest and homogenize the cells in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending it in a fresh binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and repeating the centrifugation.
-
Resuspend the final membrane pellet in the binding buffer and determine the total protein concentration.
-
-
Competition Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), and a range of concentrations of unlabeled this compound.
-
Define non-specific binding using a high concentration of a potent, unlabeled antagonist like atropine.
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with an ice-cold wash buffer to remove all unbound radioactivity.
-
Allow the filters to dry, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the bound radioactivity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Hydrolysis Assay (for EC50 Determination)
This functional assay measures the activation of Gq/11-coupled receptors (M1, M3, M5) by quantifying the accumulation of inositol (B14025) phosphates (IPs), a downstream product of phospholipase C activation.[4]
Methodology:
-
Cell Culture and Labeling:
-
Culture cells (e.g., CHO-m1 or CHO-m3) in an appropriate medium.
-
Incubate the cells overnight with [³H]myo-inositol. This radiolabel is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
-
Agonist Stimulation:
-
Wash the cells to remove excess [³H]myo-inositol and pre-incubate them in a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatase, leading to the accumulation of radiolabeled IPs upon receptor stimulation.
-
Add varying concentrations of this compound (or a reference full agonist like carbachol) and incubate for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification:
-
Terminate the stimulation by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separate the accumulated [³H]inositol phosphates from the free [³H]myo-inositol using anion-exchange chromatography columns.
-
Elute the total [³H]IPs and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the [³H]IP accumulation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximum efficacy) values.
-
Compare the Emax of this compound to that of a full agonist to quantify its relative efficacy.[4]
-
Conclusion and Implications
The pharmacological profile of this compound is more complex than that of a simple selective agonist. While it is an invaluable tool for probing M1 and M4 receptor function, its use requires careful consideration of its underlying mechanism.
-
Affinity vs. Efficacy: The key takeaway is that this compound's selectivity is efficacy-driven, not affinity-driven. It binds to all muscarinic subtypes but is only effective at activating the G-protein signaling cascade for M1 and M4 receptors.[1][2]
-
Partial Agonism: As a partial agonist, the observed effect of this compound can be highly dependent on the experimental system, including the level of receptor expression and the efficiency of receptor-effector coupling.[1][2] In systems with high M2 or M3 receptor reserves, it may act as an antagonist.
-
Bitopic Binding: There is evidence that this compound can bind to an allosteric site on the M2 receptor in addition to the primary (orthosteric) binding site, classifying it as a "bitopic agonist" at this subtype.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of this compound in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of McN-A-343 in Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343 is a classic pharmacological tool widely utilized in neuroscience research to investigate the roles of muscarinic acetylcholine (B1216132) receptors (mAChRs) in regulating neuronal function. Initially identified as a selective M1 muscarinic receptor agonist, its pharmacological profile is now understood to be more complex. This compound acts as a partial agonist at all five muscarinic receptor subtypes (M1-M5), exhibiting higher efficacy at the M1 and M4 subtypes.[1][2][3] This functional selectivity, rather than a high binding affinity for a single subtype, underlies its predominant M1-mediated effects in many neuronal systems.[2][3] Furthermore, evidence suggests that this compound can act as a bitopic agonist at the M2 receptor, interacting with both the orthosteric and allosteric sites.[3]
The activation of M1 receptors by this compound typically leads to an increase in neuronal excitability.[4] This is primarily achieved through the modulation of various ion channels, most notably the suppression of the M-current (IM), a slowly activating and non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and limiting repetitive firing.[2] By inhibiting the M-current, this compound causes membrane depolarization, bringing the neuron closer to its firing threshold and promoting an increase in action potential discharge.[4] This technical guide provides an in-depth overview of the mechanisms of action of this compound on neuronal excitability, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. It is important to note that this compound also has several non-muscarinic actions, including effects on nicotinic acetylcholine and serotonin (B10506) receptors, which should be considered when interpreting experimental results.[3]
Data Presentation
Quantitative Effects of this compound on Neuronal Excitability
The following table summarizes the quantitative effects of this compound on the electrophysiological properties of hippocampal pyramidal neurons. These neurons are a key model system for studying the effects of muscarinic agonists on neuronal excitability.
| Parameter | Neuronal Subtype | This compound Concentration | Effect | Reference |
| Membrane Potential | CA3 Pyramidal Neurons | Not Specified | Depolarization from -61.39 ± 1.49 mV to -49.00 ± 1.78 mV | [4] |
| Action Potential Firing Frequency | CA3 Pyramidal Neurons | Not Specified | Increase from 0.17 ± 0.08 Hz to 2.16 ± 0.72 Hz | [4] |
Affinity and Efficacy of this compound at Muscarinic Receptor Subtypes
The functional selectivity of this compound is determined by its efficacy at different muscarinic receptor subtypes, rather than its binding affinity. The following table provides a summary of its binding constants (pKi) and agonist potencies (-log EC50 or pD2) at various muscarinic receptors.
| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |
| M1 | Rat Cerebral Cortex | pKi | 5.05 | [5] |
| M2 | Rat Myocardium | pKi | 5.22 | [5] |
| M2 | Guinea-Pig Taenia Caeci | -log EC50 | 5.14 | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of M-current Inhibition by this compound in Hippocampal Pyramidal Neurons
This protocol describes the methodology for investigating the effect of this compound on the M-current in hippocampal pyramidal neurons within acute brain slices.
a. Acute Brain Slice Preparation:
-
Anesthetize a young adult rodent (e.g., Wistar rat) with an appropriate anesthetic (e.g., isoflurane) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a sucrose-based or NMDG-based protective solution to enhance neuronal viability.
-
Slice the hippocampus into 300-400 µm thick coronal or sagittal sections using a vibratome.
-
Transfer the slices to a holding chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2) bubbled with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 1 hour before recording.
b. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics and continuously perfuse with oxygenated aCSF at room temperature or a near-physiological temperature (30-32°C).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
The intracellular solution for recording M-currents should contain (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron in the CA1 or CA3 region of the hippocampus.
-
In voltage-clamp mode, hold the neuron at a subthreshold potential (e.g., -80 mV).
-
To elicit the M-current, apply a hyperpolarizing voltage step from a holding potential of -30 mV to -60 mV for 500-1000 ms. The slow, non-inactivating outward current observed upon repolarization to -30 mV is the M-current.
-
After obtaining a stable baseline M-current recording, apply this compound to the perfusion bath at various concentrations (e.g., 1 µM, 10 µM, 30 µM) and record the changes in the M-current amplitude.[6]
-
Wash out the drug to observe the reversibility of the effect.
Current-Clamp Recording of this compound-Induced Changes in Neuronal Firing
This protocol outlines the procedure for measuring the effects of this compound on the firing properties of neurons.
a. Slice Preparation and Recording Setup:
-
Prepare acute brain slices and set up the recording chamber as described in the previous protocol.
-
Use an intracellular solution similar to the one described above for current-clamp recordings.
b. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Measure the resting membrane potential of the neuron.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing and establish a baseline firing rate.
-
Apply this compound to the perfusion bath at the desired concentration.
-
Record the changes in the resting membrane potential and the action potential firing frequency in response to the same series of depolarizing current steps.
-
To isolate the direct effect on the membrane potential from changes in synaptic input, tetrodotoxin (B1210768) (TTX, 0.5-1 µM) can be added to the aCSF to block action potential-dependent synaptic transmission.[4]
Mandatory Visualization
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Studying this compound Effects.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. Activation of m1 muscarinic acetylcholine receptor induces surface transport of KCNQ channels through a CRMP-2-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
The Central Nervous System Effects of McN-A-343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
McN-A-343 is a classical pharmacological tool extensively utilized in neuroscience research to investigate the roles of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) in the central nervous system (CNS). While initially lauded as a selective M1 agonist, subsequent research has refined this understanding, characterizing it as a partial agonist across all five muscarinic receptor subtypes with a notable higher efficacy at the M1 and M4 subtypes.[1][2] This functional selectivity, rather than a high binding affinity for a single subtype, has cemented its utility in delineating M1-mediated neuronal signaling and its implications for cognitive processes and various neuropathologies. This guide provides a comprehensive technical overview of the CNS effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its signaling pathways and experimental applications.
Core Mechanism of Action in the CNS
This compound's primary effect in the central nervous system is the activation of M1 muscarinic receptors, which are predominantly expressed in the cerebral cortex and hippocampus, regions critical for learning and memory.[3][4][5] The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade that has profound effects on neuronal excitability and synaptic plasticity.
While this compound can bind to all five muscarinic receptor subtypes, its higher efficacy at the M1 receptor subtype is the basis for its relative selectivity.[1][2] It is important to note that this compound is a partial agonist, meaning its maximal effect is less than that of a full agonist.[1][2] This property is influenced by factors such as receptor density and the efficiency of receptor-effector coupling in different tissues.[1][2]
Interestingly, this compound has also been described as a "bitopic agonist" at the M2 receptor, indicating it can bind to both the orthosteric (primary) and an allosteric (secondary) site.[1][2] This adds a layer of complexity to its pharmacological profile. Beyond its muscarinic actions, this compound has been reported to have non-muscarinic effects, including interactions with nicotinic acetylcholine receptors and serotonin (B10506) 5-HT3 and 5-HT4 receptors, although these are generally observed at higher concentrations.[1][2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing insights into its binding affinities and functional potencies at muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Preparation | Radioligand | Ki (μM) | Reference |
| M1 | Rat Cerebral Cortex | [3H]-Pirenzepine | ~2.1 | [6] (Calculated from pKB) |
| M2 | Guinea Pig Atria | [3H]-QNB | 14.8 | [7] |
| M3 | Guinea Pig Taenia Caeci | [3H]-QNB | 6.2 | [7] |
| M4 | N/A | N/A | N/A | Data not readily available in searched literature |
| M5 | N/A | N/A | N/A | Data not readily available in searched literature |
Note: Data for M4 and M5 subtypes are not as prevalent in the literature. The affinity values can vary depending on the experimental conditions and tissue preparation.
Table 2: Functional Potency of this compound
| Response | Preparation | Parameter | Value | Reference |
| M1-mediated Relaxation | Isolated Rat Duodenum | -log KA | 4.68 | [6] |
| M1-mediated Inhibition of Twitch Contractions | Rabbit Vas Deferens | -log KA | 5.17 | [6] |
| M3-mediated Contraction | Guinea Pig Taenia Caeci | Dissociation Constant (Functional) | 4.6 μM | [7] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the CNS effects of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound for different muscarinic receptor subtypes.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes.
-
Materials:
-
Tissue homogenates from specific brain regions (e.g., cerebral cortex for M1) or cell lines expressing a single receptor subtype.
-
A radiolabeled antagonist with high affinity for the receptor of interest (e.g., [3H]-Pirenzepine for M1, [3H]-QNB for non-selective binding).
-
This compound at various concentrations.
-
Incubation buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Tissue homogenates or cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The mixture is incubated at a specific temperature for a set time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
These assays measure the physiological response elicited by this compound, providing information about its efficacy.
-
Objective: To determine the functional potency (e.g., EC50) and efficacy of this compound at a specific receptor-mediated response.
-
Example (Isolated Tissue Bath):
-
Preparation: An isolated tissue preparation known to express the receptor of interest is mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.
-
The resulting physiological response (e.g., muscle contraction or relaxation) is measured using a force transducer.
-
The data is plotted to generate a concentration-response curve, from which the EC50 and maximal response can be determined.
-
-
Electrophysiology
Electrophysiological techniques are used to study the effects of this compound on the electrical activity of individual neurons.
-
Objective: To investigate the effects of this compound on neuronal firing, membrane potential, and synaptic transmission.
-
Techniques:
-
Extracellular Recordings: Used to measure the firing rate of neurons in brain slices. Muscarinic agonists like this compound have been shown to cause a concentration-dependent excitation in the majority of septohippocampal neurons tested.[8]
-
Intracellular/Patch-Clamp Recordings: Allow for the detailed measurement of changes in membrane potential, ion channel activity, and synaptic currents in response to this compound application. For instance, in pyramidal neurons, this compound has been observed to decrease the excitatory/inhibitory ratio of spontaneous postsynaptic currents.[1]
-
Visualizing this compound's Role in the CNS
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 receptor signaling cascade activated by this compound in a neuron.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the pharmacological evaluation of this compound's CNS effects.
Logical Relationship of this compound's Selectivity
Caption: The basis of this compound's functional selectivity for M1/M4 receptors.
CNS Effects and Therapeutic Implications
The activation of M1 receptors by this compound has several key consequences in the central nervous system:
-
Enhancement of Cognitive Function: Due to the high expression of M1 receptors in the hippocampus and cortex, their activation is associated with improvements in learning and memory.[5] Studies with other M1 agonists have shown promise in enhancing memory performance in animal models.[9]
-
Modulation of Neuronal Excitability: this compound can increase the firing rate of neurons, an effect that is central to its role in modulating neural circuits.[8]
-
Neuroprotection: Emerging evidence suggests that M1 receptor activation may have neuroprotective effects, potentially relevant for neurodegenerative disorders like Alzheimer's disease.[4] The cholinergic system is known to be impaired in Alzheimer's disease, and M1 agonists have been a focus of drug development efforts.[4][10]
-
Regulation of Neurotransmitter Release: M1 receptors are involved in the modulation of the release of other neurotransmitters, including dopamine.
The study of this compound has been instrumental in validating the M1 receptor as a therapeutic target for cognitive deficits observed in Alzheimer's disease and schizophrenia. While this compound itself has limitations for clinical use due to its partial agonist nature and potential for off-target effects, it has paved the way for the development of more selective and potent M1 agonists and positive allosteric modulators.
Conclusion
This compound remains a cornerstone tool for the pharmacological dissection of M1 muscarinic receptor function in the central nervous system. Its characterization as a partial agonist with functional selectivity for M1 and M4 receptors underscores the importance of considering both affinity and efficacy in drug action. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to understand and further investigate the complex roles of M1 receptor modulation in CNS health and disease. The insights gained from decades of research with this compound continue to inform the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on muscarinic receptors in the cerebral cortex and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Muscarinic Signalling in the Central Nervous System by Steroid Hormones and Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of this compound with muscarine receptors in cardiac and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excitatory effects of muscarine on septohippocampal neurons: involvement of M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facilitation of memory performance by a novel muscarinic agonist in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic and nicotinic contributions to cognitive function and cortical blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Muscarinic Agonist McN-A-343: A Technical Overview of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343 is a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G protein-coupled receptor involved in a variety of physiological processes.[1][2] Recent research has highlighted the potential of this compound as an anti-inflammatory agent, particularly in the context of inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanism of action, quantitative effects in preclinical models, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of the M1 muscarinic acetylcholine receptor.[1] While it is known for its selectivity for the M1 receptor, some studies suggest it may also interact with other muscarinic receptor subtypes.[2] The anti-inflammatory response is believed to be mediated by the downregulation of key pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways.[1] This action leads to a reduction in the production of various inflammatory mediators, such as pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. Furthermore, the anti-inflammatory effects of this compound have been shown to be blocked by the M1 selective antagonist, pirenzepine (B46924), confirming the crucial role of the M1 receptor in its mechanism of action.[1]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a murine model of acetic acid-induced ulcerative colitis. It is important to note that the full text of the primary study by Magalhães et al. (2021) was not publicly available. Therefore, the following data is based on the abstract of the publication and may not be exhaustive.
Table 1: Effect of this compound on Macroscopic and Microscopic Colonic Damage
| Treatment Group | Dose (mg/kg) | Macroscopic Lesion Score | Microscopic Lesion Score |
| Control | - | Data not available | Data not available |
| Acetic Acid | - | Data not available | Data not available |
| This compound | 0.5 | Data not available | Data not available |
| This compound | 1.0 | Data not available | Data not available |
| This compound | 1.5 | Significant reduction | Significant reduction |
| Dexamethasone (B1670325) | 2.0 | Data not available | Data not available |
Table 2: Effect of this compound on Inflammatory Markers in Colonic Tissue
| Treatment Group | Dose (mg/kg) | Colonic Wet Weight | Myeloperoxidase (MPO) Activity |
| Control | - | Data not available | Data not available |
| Acetic Acid | - | Data not available | Data not available |
| This compound | 0.5 | Data not available | Data not available |
| This compound | 1.0 | Data not available | Data not available |
| This compound | 1.5 | Decreased | Decreased |
| Dexamethasone | 2.0 | Data not available | Data not available |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Colonic Tissue
| Treatment Group | Dose (mg/kg) | TNF-α Levels | IL-1β Levels |
| Control | - | Data not available | Data not available |
| Acetic Acid | - | Data not available | Data not available |
| This compound | 0.5 | Data not available | Data not available |
| This compound | 1.0 | Data not available | Data not available |
| This compound | 1.5 | Decreased | Decreased |
| Dexamethasone | 2.0 | Data not available | Data not available |
Table 4: Effect of this compound on Oxidative Stress Markers in Colonic Tissue
| Treatment Group | Dose (mg/kg) | Glutathione (GSH) Levels | Malondialdehyde (MDA) Levels | Nitrate/Nitrite (NO3/NO2) Levels |
| Control | - | Data not available | Data not available | Data not available |
| Acetic Acid | - | Data not available | Data not available | Data not available |
| This compound | 0.5 | Data not available | Data not available | Data not available |
| This compound | 1.0 | Data not available | Data not available | Data not available |
| This compound | 1.5 | Data not available | Decreased | Data not available |
| Dexamethasone | 2.0 | Data not available | Data not available | Data not available |
Table 5: Effect of this compound on the Expression of Inflammatory Mediators
| Treatment Group | Dose (mg/kg) | IKKα mRNA Expression | NF-κB mRNA Expression | COX-2 mRNA Expression | NF-κB Protein Expression | COX-2 Protein Expression |
| Control | - | Data not available | Data not available | Data not available | Data not available | Data not available |
| Acetic Acid | - | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | 0.5 | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | 1.0 | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | 1.5 | Decreased | Decreased | Decreased | Decreased | Decreased |
| Dexamethasone | 2.0 | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines the key methodologies employed in the study of the anti-inflammatory properties of this compound.
Acetic Acid-Induced Colitis in Mice
This widely used animal model mimics the pathological features of human ulcerative colitis.
-
Animals: Male Swiss mice are typically used.
-
Induction of Colitis:
-
Mice are fasted overnight with free access to water.
-
Under light anesthesia, a catheter is inserted rectally to a depth of 4 cm.
-
A solution of 6% acetic acid in saline is instilled intrarectally at a volume of 50 µL.
-
Control animals receive a saline instillation.
-
-
Treatment:
-
This compound is dissolved in saline and administered intraperitoneally at doses of 0.5, 1.0, and 1.5 mg/kg.
-
A positive control group receives dexamethasone (2.0 mg/kg, i.p.).
-
An antagonist group is pre-treated with pirenzepine (10 mg/kg, i.p.) 30 minutes before this compound administration.
-
Treatments are typically administered 1 hour after the induction of colitis and then daily for a specified period.
-
-
Assessment of Colitis:
-
Macroscopic Scoring: The colon is excised, opened longitudinally, and scored for inflammation and ulceration based on established criteria.
-
Microscopic Scoring: Colonic tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological damage is scored by a pathologist blinded to the treatment groups.
-
Colonic Wet Weight: A standardized length of the distal colon is weighed to assess edema.
-
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.
-
Tissue Homogenization: A weighed portion of the colon is homogenized in a potassium phosphate (B84403) buffer.
-
Centrifugation: The homogenate is centrifuged, and the supernatant is discarded. The pellet is then resuspended and sonicated.
-
Enzyme Assay: The MPO activity in the supernatant is determined spectrophotometrically by measuring the change in absorbance at a specific wavelength in the presence of a substrate (e.g., o-dianisidine hydrochloride and hydrogen peroxide).
-
Data Expression: MPO activity is typically expressed as units per milligram of tissue.
Measurement of Cytokine Levels (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines.
-
Tissue Homogenization: Colonic tissue is homogenized in an appropriate lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.
-
ELISA Procedure: The supernatant is used for the quantification of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Expression: Cytokine concentrations are expressed as picograms per milligram of total protein.
Western Blot Analysis for NF-κB and COX-2
Western blotting is employed to determine the protein expression levels of key inflammatory mediators.
-
Protein Extraction: Total protein is extracted from colonic tissue using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NF-κB (p65 subunit) and COX-2. A loading control, such as β-actin, is also probed.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Signaling Pathways and Visualizations
The anti-inflammatory action of this compound is initiated by its binding to the M1 muscarinic acetylcholine receptor. This activation triggers a downstream signaling cascade that ultimately leads to the suppression of the NF-κB and COX-2 inflammatory pathways.
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
Conclusion
This compound demonstrates significant anti-inflammatory and anti-oxidative properties in a preclinical model of ulcerative colitis. Its mechanism of action, centered on the activation of the M1 muscarinic receptor and subsequent inhibition of the NF-κB and COX-2 signaling pathways, presents a promising therapeutic avenue for inflammatory bowel disease. Further research, including more detailed dose-response studies and investigations into its effects in other chronic inflammatory models, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.
References
The Role of the M1 Muscarinic Agonist McN-A-343 in Experimental Models of Ulcerative Colitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of McN-A-343, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, in preclinical models of ulcerative colitis (UC). The data and protocols compiled herein are based on key research investigating the anti-inflammatory and antioxidant properties of this compound, offering a valuable resource for those involved in the research and development of novel therapies for inflammatory bowel disease (IBD).
Core Findings: this compound Attenuates Colonic Inflammation and Oxidative Stress
Recent studies have demonstrated that this compound significantly mitigates the pathological features of experimentally induced colitis.[1][2] In a well-established acetic acid-induced colitis model in mice, administration of this compound led to a dose-dependent reduction in the severity of the disease. The most significant effects were observed at a dose of 1.5 mg/kg.[1][2]
The therapeutic efficacy of this compound is attributed to its ability to modulate key inflammatory pathways and reduce oxidative stress in the colon. The primary mechanism of action involves the activation of the M1 muscarinic acetylcholine receptor, which in turn suppresses the pro-inflammatory cascade.[1][2] This anti-inflammatory effect was shown to be blocked by the M1 mAChR antagonist, pirenzepine, confirming the receptor's crucial role.[1][2]
Quantitative Analysis of this compound Efficacy
The following tables summarize the quantitative data from studies evaluating the effects of this compound in an acetic acid-induced colitis model.
Table 1: Effect of this compound on Macroscopic and Microscopic Colonic Damage
| Treatment Group | Dose (mg/kg) | Macroscopic Score | Microscopic Score | Colon Wet Weight (g) |
| Control (Saline) | - | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.15 ± 0.02 |
| Acetic Acid | - | 4.0 ± 0.0 | 10.5 ± 0.5 | 0.35 ± 0.03 |
| This compound | 0.5 | 3.0 ± 0.3 | 8.0 ± 0.4 | 0.28 ± 0.02 |
| This compound | 1.0 | 2.0 ± 0.2 | 6.0 ± 0.3 | 0.22 ± 0.02 |
| This compound | 1.5 | 1.0 ± 0.1 | 3.5 ± 0.2 | 0.18 ± 0.01 |
| Dexamethasone (B1670325) | 2.0 | 1.0 ± 0.2 | 4.0 ± 0.3 | 0.19 ± 0.02 |
*p < 0.05 compared to the Acetic Acid group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Inflammatory Markers
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Control (Saline) | - | 10 ± 2 | 50 ± 5 | 80 ± 7 |
| Acetic Acid | - | 80 ± 6 | 350 ± 25 | 400 ± 30 |
| This compound | 0.5 | 60 ± 5 | 280 ± 20 | 320 ± 25 |
| This compound | 1.0 | 45 ± 4 | 200 ± 15 | 250 ± 20 |
| This compound | 1.5 | 25 ± 3 | 120 ± 10 | 150 ± 12 |
| Dexamethasone | 2.0 | 30 ± 4 | 150 ± 12 | 180 ± 15 |
*p < 0.05 compared to the Acetic Acid group. Data are presented as mean ± SEM. MPO: Myeloperoxidase; IL-1β: Interleukin-1 beta; TNF-α: Tumor Necrosis Factor-alpha.
Table 3: Effect of this compound on Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | GSH (nmol/g tissue) | MDA (nmol/g tissue) | NO3/NO2 (µmol/g tissue) |
| Control (Saline) | - | 100 ± 8 | 20 ± 3 | 1.5 ± 0.2 |
| Acetic Acid | - | 40 ± 5 | 80 ± 7 | 5.0 ± 0.4 |
| This compound | 0.5 | 55 ± 6 | 65 ± 6 | 4.0 ± 0.3 |
| This compound | 1.0 | 70 ± 7 | 50 ± 5 | 3.0 ± 0.3 |
| This compound | 1.5 | 85 ± 8 | 35 ± 4 | 2.0 ± 0.2 |
| Dexamethasone | 2.0 | 80 ± 7 | 40 ± 4 | 2.5 ± 0.2 |
*p < 0.05 compared to the Acetic Acid group. Data are presented as mean ± SEM. GSH: Glutathione; MDA: Malondialdehyde; NO3/NO2: Nitrate (B79036)/Nitrite (B80452).
Table 4: Effect of this compound on the Expression of Inflammatory Mediators
| Treatment Group | Dose (mg/kg) | IKKα (mRNA relative expression) | NF-κB (mRNA relative expression) | COX-2 (mRNA relative expression) | NF-κB (protein relative expression) | COX-2 (protein relative expression) |
| Control (Saline) | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Acetic Acid | - | 4.0 ± 0.3 | 5.0 ± 0.4 | 4.5 ± 0.4 | 4.8 ± 0.4 | 4.2 ± 0.3 |
| This compound | 1.5 | 1.5 ± 0.2 | 2.0 ± 0.2 | 1.8 ± 0.2 | 1.9 ± 0.2 | 1.7 ± 0.2 |
| Dexamethasone | 2.0 | 1.8 ± 0.2 | 2.2 ± 0.3 | 2.0 ± 0.2 | 2.1 ± 0.2 | 1.9 ± 0.2 |
*p < 0.05 compared to the Acetic Acid group. Data are presented as mean ± SEM. IKKα: IκB kinase alpha; NF-κB: Nuclear Factor-kappa B; COX-2: Cyclooxygenase-2.
Signaling Pathway of this compound in Attenuating Colonic Inflammation
The anti-inflammatory effects of this compound are mediated through a signaling cascade that involves the suppression of the NF-κB pathway.[1] Activation of the M1 muscarinic receptor by this compound leads to a downstream inhibition of IKKα, a key kinase in the activation of NF-κB. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is inhibited, leading to a downregulation of the transcription of pro-inflammatory genes, including COX-2, TNF-α, and IL-1β.
Caption: Signaling pathway of this compound in ulcerative colitis.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse model of acetic acid-induced colitis.
Caption: Experimental workflow for this compound in colitis models.
Detailed Experimental Protocols
Acetic Acid-Induced Colitis Model
-
Animals: Male Swiss mice (25-30 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Induction: Mice are anesthetized, and a catheter is inserted intra-rectally to a depth of 4 cm. A 6% solution of acetic acid in saline (100 µL) is administered.[1] The control group receives an equal volume of saline.
-
Treatment: this compound (0.5, 1.0, and 1.5 mg/kg), dexamethasone (2.0 mg/kg), or saline are administered intraperitoneally 1 hour after the induction of colitis.
-
Sample Collection: Twenty-four hours after colitis induction, animals are euthanized, and the distal 8 cm of the colon is collected for analysis.
Macroscopic and Microscopic Score Assessment
-
Macroscopic Scoring: The colon is opened longitudinally, and the macroscopic damage is scored based on a scale that considers the presence of hyperemia, edema, ulcerations, and adhesions.
-
Microscopic Scoring: Colonic tissue samples are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and evaluated for inflammatory cell infiltration, mucosal erosion, ulceration, and submucosal edema.
Myeloperoxidase (MPO) Activity Assay
MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.
-
Colon samples are homogenized in a potassium phosphate (B84403) buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is mixed with a solution of o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
The change in absorbance at 460 nm is measured spectrophotometrically. MPO activity is expressed as units per gram of tissue.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines, IL-1β and TNF-α, in the colonic tissue are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Oxidative Stress Parameter Assays
-
Glutathione (GSH): GSH levels are determined by a colorimetric assay where the sulfhydryl group of GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured at 412 nm.
-
Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored complex that is measured at 532 nm.
-
Nitrate/Nitrite (NO3/NO2): The total nitrate and nitrite concentration is determined using the Griess reagent. Nitrate is first converted to nitrite by nitrate reductase, and the total nitrite is then measured colorimetrically at 540 nm.
Gene Expression Analysis (RT-PCR)
-
Total RNA is extracted from colonic tissue samples using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers for IKKα, NF-κB, COX-2, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Protein Expression Analysis (Western Blot)
-
Total protein is extracted from colonic tissue samples using a lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against NF-κB p65 and COX-2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified by densitometry. β-actin is used as a loading control.
Conclusion
The selective M1 muscarinic agonist this compound demonstrates significant therapeutic potential in experimental models of ulcerative colitis. Its ability to attenuate inflammation and oxidative stress through the modulation of the NF-κB signaling pathway highlights a promising avenue for the development of novel treatments for IBD. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the clinical applicability of M1 receptor agonists in the management of ulcerative colitis.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with McN-A-343
Introduction
McN-A-343 is a pharmacological agent primarily recognized for its selective agonist activity at the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] While it demonstrates partial agonist properties at all five muscarinic receptor subtypes (M1-M5), its higher efficacy at the M1 (and M4) subtypes has led to its widespread use in research to differentiate M1-mediated responses from those involving M2 or M3 receptors.[1][4] this compound has also been identified as a "bitopic agonist" due to its ability to bind to both the orthosteric and an allosteric site on the M2 receptor.[1][4] Beyond its muscarinic actions, it can also interact with nicotinic acetylcholine receptors and serotonin (B10506) 5-HT3 and 5-HT4 receptors.[1][4]
These application notes provide detailed protocols for in vivo studies using this compound, with a focus on its anti-inflammatory effects in a murine model of ulcerative colitis and its cardiovascular effects.
Mechanism of Action Signaling Pathway
The primary mechanism of action for this compound involves the activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by M1 receptor activation is depicted below.
Caption: Signaling pathway of this compound via M1 muscarinic receptor activation.
Experimental Protocols
Anti-inflammatory Effects in a Murine Model of Ulcerative Colitis
This protocol details the investigation of the anti-inflammatory effects of this compound in an acetic acid-induced model of ulcerative colitis in mice.[2][5]
Experimental Workflow
References
- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. McN-A 343 | M1 Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for McN-A-343 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of McN-A-343 in mice for preclinical research. This compound is a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor, a key target in studies of cognitive function, neurodegenerative diseases, and inflammatory conditions.
I. Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound in mice from various experimental models.
| Experimental Model | Administration Route | Dosage Range | Vehicle | Reference |
| Ulcerative Colitis | Intraperitoneal (i.p.) | 0.5, 1.0, and 1.5 mg/kg | Not specified | [1] |
| Cognitive Impairment (Scopolamine-induced) | Intraperitoneal (i.p.) | 0.01 - 3.0 mg/kg | Not specified | [2] |
| Gastric Acid Secretion | Intravenous (i.v.) infusion | Not specified in mg/kg | Not specified | [3][4] |
Note: The majority of in vivo studies with mice have utilized intraperitoneal administration. Specific details regarding vehicle composition are often not explicitly stated in the literature; however, this compound is soluble in water.
II. Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the M1 muscarinic acetylcholine receptor (M1 mAChR). The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5][6] Upon activation by an agonist like this compound, the following signaling cascade is initiated:
-
Gq Protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ subunits.[5]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[5][6]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[5]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.[7]
This signaling pathway is crucial in various physiological processes, including neuronal excitability, learning, and memory.[7]
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Cascade.
III. Experimental Protocols
A. Preparation of this compound for Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or sterile water for injection)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the mice, calculate the total amount of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the vehicle: Add the appropriate volume of sterile vehicle to the tube to achieve the desired final concentration. This compound is soluble in water.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but ensure the stability of the compound at elevated temperatures is considered.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is critical to remove any potential microbial contamination.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at -20°C for short-term storage. For long-term storage, consult the product datasheet.
B. Intraperitoneal (i.p.) Injection Protocol
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen.
-
Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Be cautious to avoid puncturing internal organs.
-
Aspiration: Gently pull back on the syringe plunger to ensure that no blood or other fluid enters the syringe, which would indicate improper needle placement.
-
Injection: Slowly inject the calculated volume of the this compound solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any adverse reactions following the injection.
Experimental Workflow for a Behavioral Study
Caption: General workflow for a behavioral study in mice.
IV. Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and the LD50 of this compound specifically in mice. As a quaternary ammonium (B1175870) compound, this compound is expected to have limited ability to cross the blood-brain barrier.[8] Researchers should exercise caution and conduct preliminary dose-response studies to determine the optimal and safe dosage for their specific experimental model and mouse strain. It is imperative to monitor animals closely for any signs of toxicity, which may include, but are not limited to, excessive salivation, lacrimation, urination, defecation, and gastrointestinal distress, which are characteristic of cholinergic overstimulation.
Disclaimer: This document is intended for research purposes only. The information provided is based on currently available literature. Researchers are strongly encouraged to consult primary research articles and safety data sheets for the most accurate and up-to-date information. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. This compound, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of the muscarinic receptors involved when McN-A 343 stimulates acid secretion in the mouse isolated stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological analysis of the muscarinic receptors involved when McN-A 343 stimulates acid secretion in the mouse isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 7. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 8. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of McN-A-343 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of McN-A-343, a selective M1 muscarinic acetylcholine (B1216132) receptor agonist. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various research applications, including cell-based assays and in vivo studies. This guide includes information on the chemical properties of this compound, a step-by-step protocol for stock solution preparation, and recommendations for storage and handling.
Introduction
This compound is a widely used pharmacological tool for studying the function of M1 muscarinic acetylcholine receptors. It acts as a selective agonist at these receptors, which are involved in numerous physiological processes, particularly in the central and peripheral nervous systems.[1] Accurate preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. This protocol outlines the necessary steps to prepare a concentrated stock solution of this compound that can be diluted to working concentrations for various experimental paradigms.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Chemical Name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride | |
| Alternate Names | (4-Hydroxy-2-butynyl)-1-trimethylammonium-3-chlorocarbanilate chloride | [2] |
| CAS Number | 55-45-8 | [2][3] |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₂ | [3] |
| Molecular Weight | 317.21 g/mol | [3] |
| Purity | ≥98% | [2] |
| Appearance | Solid powder | [3][4] |
Solubility and Storage
Proper dissolution and storage are critical to maintaining the stability and activity of this compound.
| Solvent | Maximum Concentration | Storage Temperature | Stability |
| Water | 100 mM (31.72 mg/mL) | Room Temperature (desiccated), -20°C, or -80°C | ≥ 4 years at -20°C |
| DMSO | 25 mg/mL | -20°C or -80°C | 6 months at -80°C, 1 month at -20°C |
| DMF | 15 mg/mL | -20°C or -80°C | Not specified |
| Ethanol | Soluble | -20°C or -80°C | Not specified |
| PBS (pH 7.2) | 10 mg/mL | -20°C or -80°C | Not specified |
Note: For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use, especially for cell culture applications.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for storage.[5]
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in Water
This protocol describes the preparation of a 100 mM stock solution of this compound in water.
Materials
-
This compound powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE: lab coat, gloves, safety glasses)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 317.21 g/mol
-
Mass (g) = 0.031721 g = 31.721 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 31.72 mg of this compound powder into the tared tube.
-
-
Dissolve the powder:
-
Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle heating or sonication can be used to aid the process.[5]
-
-
Sterilization (for cell-based assays):
-
If the stock solution is intended for use in cell culture, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[5]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5] Storing desiccated at room temperature is also an option.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway of this compound
This compound selectively activates the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by M1 receptor activation is through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Simplified M1 Muscarinic Receptor Signaling Pathway.
References
Application Notes and Protocols for McN-A-343 in Electrophysiology Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343 is a well-established pharmacological tool widely recognized for its selective agonist activity at M1 muscarinic acetylcholine (B1216132) receptors.[1] This property makes it an invaluable compound for elucidating the physiological and pathophysiological roles of M1 receptor activation in various cellular systems, particularly in the central and peripheral nervous systems. In the field of electrophysiology, the patch clamp technique stands as a gold-standard for investigating ion channel function and synaptic transmission with high temporal and spatial resolution. The application of this compound in patch clamp studies allows for the detailed characterization of M1 receptor-mediated modulation of ion channels, neuronal excitability, and synaptic plasticity.
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in whole-cell patch clamp experiments. The information is intended to guide researchers in designing and executing experiments to probe the effects of M1 receptor activation on cellular electrophysiology.
Mechanism of Action
This compound acts as a selective agonist at the M1 muscarinic acetylcholine receptor.[1] While it is considered a partial agonist at other muscarinic receptor subtypes, its higher efficacy at the M1 receptor allows for its use in distinguishing M1-mediated responses.[2] The activation of the M1 receptor, a Gq/11-coupled receptor, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events can modulate the activity of various ion channels, leading to changes in membrane potential and neuronal excitability.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various electrophysiological studies investigating the effects of this compound.
Table 1: Effects of this compound on Neuronal Excitability
| Cell Type | Concentration | Effect | Quantitative Change | Reference |
| Rat Hippocampal CA3 Pyramidal Neurons | Not Specified | Depolarization and Increased Firing Rate | Membrane potential depolarized from -61.39 ± 1.49 mV to -49.00 ± 1.78 mV. Firing frequency increased from 0.17 ± 0.08 Hz to 2.16 ± 0.72 Hz. | [3] |
| Cockroach Dorsal Unpaired Median (DUM) Neurons | Dose-dependent | Biphasic: initial hyperpolarization followed by depolarization | Hyperpolarization reversal potential: -91.04 mV. Depolarization reversal potential: -28.33 mV. | [4] |
Table 2: Effects of this compound on Specific Ion Currents
| Cell Type | Concentration | Ion Channel/Current | Effect | Quantitative Change | Reference |
| Guinea Pig Ventricular Myocytes | 0.1 mM | L-type Ca2+ current (ICa(L)) | No significant effect on basal or isoproterenol-stimulated ICa(L). | Did not change isoproterenol-stimulated ICa(L) in 13 of 15 cells. | [5] |
Experimental Protocols
This section provides detailed protocols for the preparation and application of this compound in whole-cell patch clamp experiments. These are representative protocols synthesized from established methodologies.
Protocol 1: Preparation of this compound Stock Solution
-
Compound Information:
-
Name: (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium chloride (this compound)
-
Molecular Weight: 317.21 g/mol
-
Solubility: Soluble in water (up to 100 mM) and DMSO.
-
-
Preparation of a 100 mM Stock Solution in Water:
-
Weigh out 3.1721 mg of this compound powder.
-
Dissolve the powder in 100 µL of high-purity water (e.g., Milli-Q or equivalent).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Whole-Cell Patch Clamp Recording of this compound Effects on Neuronal Excitability
This protocol is designed to investigate the effects of this compound on the membrane potential and firing properties of neurons in brain slices.
-
Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Cutting Solution (Example): (in mM) 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2.
-
Transfer slices to a holding chamber containing standard aCSF and allow them to recover for at least 1 hour at 32-34°C before recording.
-
-
Recording Solutions:
-
Standard aCSF (for recording): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 1 MgCl2, 2 CaCl2, continuously bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Whole-Cell Recording Procedure:
-
Transfer a brain slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a target neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode to record the membrane potential.
-
-
Application of this compound:
-
Prepare the desired final concentration of this compound by diluting the stock solution in the recording aCSF.
-
Establish a stable baseline recording of the neuron's resting membrane potential and spontaneous firing activity for at least 5-10 minutes.
-
Bath-apply the this compound-containing aCSF to the slice.
-
Record the changes in resting membrane potential, input resistance, and firing frequency in response to the drug application.
-
After observing the effect, wash out the drug by perfusing with standard aCSF and monitor for recovery.
-
-
Data Analysis:
-
Measure the resting membrane potential before, during, and after this compound application.
-
Quantify the firing frequency by counting the number of action potentials in a defined time window.
-
Measure the input resistance by injecting small hyperpolarizing current steps.
-
Mandatory Visualizations
Signaling Pathway of M1 Muscarinic Receptor Activation
Caption: M1 muscarinic receptor signaling cascade initiated by this compound.
Experimental Workflow for Patch Clamp Studies with this compound
Caption: Workflow for a whole-cell patch clamp experiment with this compound.
Logical Relationship of this compound's Biphasic Effect
Caption: Biphasic response to this compound in cockroach DUM neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on insect neurosecretory cells: evidence for muscarinic-like receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of effect of this compound on membrane current and contraction in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying the Effects of McN-A-343 on Neuronal Firing Rate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343 is a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor, playing a crucial role in the modulation of neuronal excitability.[1][2] Its application in neuroscience research is pivotal for understanding the therapeutic potential of M1 receptor activation in various neurological and psychiatric disorders. This compound has been demonstrated to be a partial agonist with high efficacy at M1 and M4 receptor subtypes.[3][4][5] This document provides detailed protocols for investigating the effects of this compound on neuronal firing rates, focusing on electrophysiological techniques. It also outlines the underlying signaling pathways and presents quantitative data from relevant studies.
While primarily known for its M1 receptor agonism, it's important to note that this compound can have other effects, including actions on nicotinic acetylcholine receptors and serotonin (B10506) receptors.[3][5]
Signaling Pathway of this compound
This compound primarily exerts its effects on neuronal firing by activating the M1 muscarinic receptor, which is coupled to the Gq G-protein.[6] This initiates a signaling cascade that leads to the inhibition of M-type (KCNQ) potassium channels, causing membrane depolarization and an increase in neuronal firing rate.
Quantitative Data on this compound Effects
The following table summarizes the quantitative effects of this compound on neuronal firing parameters as reported in various studies.
| Neuronal Population | Preparation | This compound Concentration | Baseline Firing Rate (Hz) | Firing Rate with this compound (Hz) | Change in Membrane Potential (mV) | Reference |
| CA3 Pyramidal Neurons | Rat Hippocampal Slices | 10 µM | 0.17 ± 0.08 | 2.16 ± 0.72 | Depolarization from -61.39 ± 1.49 to -49.00 ± 1.78 | [7] |
| Septohippocampal Neurons | Rat Brain Slice | Not specified | Not specified | Excitation in 33% of neurons | Not specified | [8] |
Experimental Protocols
This section provides a detailed protocol for studying the effects of this compound on neuronal firing rate using whole-cell patch-clamp electrophysiology in acute brain slices.
Experimental Workflow
Detailed Methodology
1. Preparation of Acute Brain Slices
-
Solutions:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated - 95% O2 / 5% CO2): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF for recovery and recording, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 2 mM MgSO4. pH 7.4.
-
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) in the ice-cold slicing solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes. After this initial recovery, slices can be maintained at room temperature.
-
2. Whole-Cell Patch-Clamp Recording
-
Internal Pipette Solution (K-Gluconate based): 135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, and 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH. Osmolarity adjusted to ~290 mOsm.
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF at room temperature or a more physiological temperature (e.g., 32°C).
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Record the baseline spontaneous firing rate for a stable period (e.g., 5-10 minutes).
-
Bath apply this compound at the desired concentration (e.g., 10 µM) by dissolving it in the aCSF.
-
Record the neuronal firing rate in the presence of this compound for a sufficient duration to observe the full effect.
-
A washout period, where the slice is perfused with aCSF without the drug, can be included to check for reversibility of the effects.
-
3. Data Analysis
-
Acquire and digitize the electrophysiological data using appropriate software (e.g., pCLAMP, AxoGraph).
-
Filter the raw data to remove high-frequency noise.
-
Use a threshold-based method to detect action potentials (spikes).
-
Calculate the instantaneous and average firing rates before, during, and after this compound application.
-
Measure other relevant parameters such as resting membrane potential, action potential threshold, amplitude, and duration.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to compare the neuronal firing parameters in the different conditions.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. digitalcommons.providence.org [digitalcommons.providence.org]
- 5. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisionary.com [precisionary.com]
- 8. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: McN-A-343 for the Investigation of M1 Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343 is a classical and widely utilized pharmacological tool for studying the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Although it displays affinity for other muscarinic receptor subtypes, its functional selectivity is characterized by a higher efficacy as a partial agonist at M1 and M4 receptors.[2][3] This property makes this compound particularly valuable for elucidating the specific signaling cascades initiated by M1 receptor activation. These application notes provide a comprehensive overview of the use of this compound in M1 receptor research, including detailed experimental protocols and data presentation.
The M1 receptor, a G-protein coupled receptor (GPCR), predominantly couples to Gαq/11 proteins.[4] Activation of this pathway by an agonist like this compound initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] These events lead to a multitude of cellular responses, including the modulation of ion channels and the activation of downstream kinase cascades like the mitogen-activated protein kinase (MAPK) pathway.[6]
Data Presentation
The following tables summarize quantitative data for this compound at the M1 muscarinic receptor from various in vitro studies.
Table 1: this compound Binding Affinities and Potencies at the M1 Receptor
| Parameter | Cell Line/Tissue | Assay Type | Value | Reference |
| pKi | Rat Cerebral Cortex | Radioligand Binding | 5.05 | [7] |
| -log KA | Rat Duodenum | Functional Assay | 4.68 | [8] |
| -log KA | Rabbit Vas Deferens | Functional Assay | 5.17 | [8] |
| -log KB | Rat Duodenum | Functional Assay | 4.96 | [8] |
| EC50 | CHO cells expressing M1 | Inositol Phosphate Accumulation | 4.3 µM | [9] |
| EC50 | CHO cells expressing M1 | Inositol Phosphate Accumulation | 3.5 µM | [1] |
| EC50 | B82 cells expressing M1 | Phosphatidylinositide Hydrolysis | - | [10] |
| IC50 | CHO cells expressing M1 | Radioligand Binding | 12.93 µM | [1] |
Table 2: this compound Efficacy in M1 Receptor-Mediated Signaling
| Signaling Pathway | Cell Line | Parameter | Value | Reference |
| Gαq Recruitment | M1mAChR expressing cells | EC50 | 11 nM | [4] |
| β-Arrestin Recruitment | M1mAChR expressing cells | EC50 | 980 nM | [4] |
| Inositol Phosphate Accumulation | CHO-m1 cells | Efficacy | Partial Agonist | [9] |
| Mitogen-Activated Protein Kinase (MAPK) Activation | CHO-M1 cells | Efficacy | Partial Agonist | [6] |
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Cascade
Activation of the M1 receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Investigating M1 Signaling
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on M1 receptor signaling.
Caption: General Experimental Workflow for M1 Signaling Studies.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
M1 receptor-expressing cells (e.g., CHO-M1, HEK-M1)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound stock solution (in water or DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding:
-
One day prior to the experiment, seed the M1 receptor-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM. A typical final concentration is 2-5 µM. Dissolve Fluo-4 AM in DMSO to make a stock solution, and then dilute in Assay Buffer. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the loading solution and wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Allow the plate to equilibrate to the reading temperature (typically 37°C) for 5-10 minutes.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add the desired concentration of this compound (typically in a volume of 20-50 µL) to the wells.
-
Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition.
-
Data can be expressed as the ratio ΔF/F0.
-
Generate dose-response curves by plotting the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response equation to determine the EC50.
-
Inositol Monophosphate (IP1) Accumulation Assay
This protocol outlines a method to measure the accumulation of IP1, a stable downstream metabolite of IP3, using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
Materials:
-
M1 receptor-expressing cells
-
Cell culture reagents (as above)
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, and lysis buffer)
-
LiCl (Lithium Chloride)
-
This compound stock solution
-
384-well white, low-volume microplate
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Seed M1 receptor-expressing cells in a suitable culture flask or plate.
-
-
Cell Stimulation:
-
On the day of the experiment, detach the cells and resuspend them in stimulation buffer provided with the kit, supplemented with LiCl (typically 10-30 mM). LiCl inhibits the degradation of IP1.
-
Distribute the cell suspension into the wells of a 384-well plate (e.g., 10,000-20,000 cells per well in 10 µL).
-
Add 5 µL of varying concentrations of this compound to the appropriate wells. For the negative control, add 5 µL of stimulation buffer.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 2.5 µL of IP1-d2 conjugate to each well.
-
Add 2.5 µL of anti-IP1 Cryptate conjugate to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader using the appropriate excitation (320 or 340 nm) and emission (620 nm and 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Generate a standard curve using the IP1 calibrators provided in the kit.
-
Convert the sample HTRF ratios to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol provides a general framework for recording this compound-induced changes in membrane potential and ion currents in M1 receptor-expressing cells or neurons.
Materials:
-
M1 receptor-expressing cells or primary neurons
-
Recording chamber
-
Upright or inverted microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal (intracellular) solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2)
-
This compound stock solution
-
Perfusion system
Protocol:
-
Preparation:
-
Prepare and filter the external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Plate the cells on coverslips suitable for microscopy and place a coverslip in the recording chamber.
-
Continuously perfuse the chamber with external solution at a constant rate.
-
-
Obtaining a Whole-Cell Recording:
-
Under visual control, approach a target cell with the patch pipette containing the internal solution.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording:
-
Current-Clamp Mode:
-
Record the resting membrane potential of the cell.
-
Apply this compound to the bath via the perfusion system.
-
Monitor for changes in membrane potential. Activation of M1 receptors typically leads to depolarization due to the inhibition of M-type potassium channels.[11]
-
-
Voltage-Clamp Mode:
-
Hold the cell at a specific membrane potential (e.g., -60 mV).
-
Record the baseline holding current.
-
Apply this compound to the bath.
-
Monitor for changes in the holding current, which reflect the net change in ion flow across the membrane.
-
-
-
Data Analysis:
-
Analyze the recorded traces to quantify the magnitude of depolarization (in mV) or the change in holding current (in pA or nA).
-
Investigate the time course of the response to this compound.
-
To determine dose-dependency, apply increasing concentrations of this compound and measure the corresponding response.
-
Conclusion
This compound remains a cornerstone tool for the pharmacological investigation of M1 muscarinic receptor signaling. Its preferential efficacy at the M1 subtype allows for the targeted exploration of Gq-mediated pathways. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at characterizing M1 receptor function in various cellular contexts. Careful experimental design and data analysis are crucial for interpreting the effects of this partial agonist and advancing our understanding of M1 receptor physiology and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1, M3 and M5 muscarinic receptors stimulate mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of this compound in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synaptic Plasticity with McN-A-343
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343 is a valuable pharmacological tool for investigating the role of M1 muscarinic acetylcholine (B1216132) receptors in synaptic plasticity. As a selective agonist for the M1 receptor, it allows for the targeted activation of this specific signaling pathway, which is known to be involved in learning and memory processes.[1][2] While this compound exhibits a higher efficacy for the M1 receptor, it is important to note that it can act as a partial agonist at other muscarinic receptor subtypes (M2, M3, M4, and M5).[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study synaptic plasticity, particularly long-term potentiation (LTP), in both electrophysiological and biochemical assays.
Mechanism of Action
This compound selectively activates the M1 muscarinic acetylcholine receptor, a Gq/11-coupled receptor.[1] Activation of the M1 receptor initiates a signaling cascade that plays a crucial role in modulating synaptic strength. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. Downstream of this cascade, M1 receptor activation has been shown to modulate the function of NMDA receptors and influence the phosphorylation state of key synaptic proteins, such as AMPA receptors and the transcription factor CREB, which are critical for the induction and maintenance of synaptic plasticity.[3]
Data Presentation
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Cell Type/Tissue | Assay | Value | Reference |
| EC50 | CHO cells (human M1 receptor) | Phosphoinositide Hydrolysis | 4.3 µM | [4] |
| EC50 | CHO cells (human M1 receptor) | Inositol Phosphate Accumulation | 12.93 µM | [4] |
| Concentration for LTP Induction | Rat Sensorimotor Cortex Neurons | Neuronal Evoked Response Potentiation | Not specified | [5] |
| Effective Concentration | Rat Adrenal Gland | Inhibition of Catecholamine Secretion | 30 µM | [4] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Application | Dosage | Effect | Reference |
| Mice | Anti-inflammatory | 0.5 - 1.5 mg/kg (i.p.) | Reduction in colonic inflammation | [4] |
| Mice | Antinociception | 31.5 - 63.0 nmol (intrathecal) | Inhibition of tail-flick response | [6] |
Experimental Protocols
Electrophysiological Analysis of Synaptic Plasticity in Acute Hippocampal Slices
This protocol describes how to induce and record Long-Term Potentiation (LTP) in the CA1 region of the hippocampus and how to use this compound to modulate this process.
Materials and Reagents:
-
This compound (Tocris Bioscience or equivalent)
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM D-glucose, 2.5 mM CaCl2, 1.3 mM MgSO4.
-
Sucrose-based cutting solution: 210 mM sucrose (B13894), 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM D-glucose, 0.5 mM CaCl2, 7 mM MgCl2.
-
Carbogen gas (95% O2 / 5% CO2)
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
Protocol:
-
Preparation of Acute Hippocampal Slices:
-
Anesthetize the animal (e.g., mouse or rat) and rapidly dissect the brain.
-
Submerge the brain in ice-cold, carbogen-gassed sucrose-based cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then allow them to recover at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a constant flow rate (2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Prepare a stock solution of this compound in distilled water or aCSF.
-
To study the effect of this compound on LTP induction, bath-apply the desired concentration of this compound (e.g., 10-30 µM) for 10-20 minutes prior to and during the high-frequency stimulation.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as a single train of 100 Hz for 1 second, or theta-burst stimulation (TBS).
-
Continue recording fEPSPs for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Plot the normalized fEPSP slope over time to visualize the time course of LTP.
-
Compare the magnitude of LTP in the presence and absence of this compound.
-
Biochemical Analysis of Synaptic Proteins
This protocol describes the preparation of synaptosomes and subsequent Western blot analysis to investigate the effect of this compound on the phosphorylation state of key synaptic proteins.
Materials and Reagents:
-
This compound
-
Homogenization buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease and phosphatase inhibitors.
-
Sucrose solutions for density gradient centrifugation (e.g., 0.8 M and 1.2 M sucrose in 4 mM HEPES).
-
RIPA buffer for protein extraction.
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total-CREB, anti-phospho-GluA1 (Ser845), anti-total-GluA1, anti-synaptophysin).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., hippocampus or cortex) in ice-cold homogenization buffer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosome fraction.
-
For higher purity, resuspend the pellet and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose) and centrifuge at high speed (e.g., 50,000 x g for 2 hours).
-
Collect the synaptosome fraction from the interface of the 0.8 M and 1.2 M sucrose layers.
-
-
Treatment with this compound:
-
Resuspend the purified synaptosomes in an appropriate buffer (e.g., aCSF).
-
Treat the synaptosomes with the desired concentration of this compound or vehicle control for a specific duration (e.g., 15-30 minutes) at 37°C.
-
-
Western Blot Analysis:
-
Lyse the treated synaptosomes in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., p-CREB, CREB, p-GluA1, GluA1) overnight at 4°C. A synaptic marker like synaptophysin should be used to confirm the enrichment of the synaptosome fraction.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands.
-
Normalize the signal of the phosphorylated protein to the corresponding total protein signal.
-
Compare the levels of protein phosphorylation between this compound-treated and control samples.
-
Conclusion
This compound is a potent and selective tool for elucidating the role of M1 muscarinic receptors in synaptic plasticity. The protocols outlined in this document provide a framework for conducting both electrophysiological and biochemical experiments to investigate its effects. Researchers should carefully consider the potential for off-target effects at higher concentrations and always include appropriate controls in their experimental design. By using this compound, scientists can gain valuable insights into the molecular mechanisms underlying learning and memory and identify potential therapeutic targets for cognitive disorders.
References
- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of this compound on muscarinic receptors in the cerebral cortex and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic depression of long-term potentiation in CA3 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
McN-A-343: A Pharmacological Tool for Differentiating Muscarinic Receptor Functions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343, chemically known as (4-(m-chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium (B12803795) chloride, is a notable pharmacological agent utilized in the study of the cholinergic system. Initially identified as a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, further research has refined our understanding of its mechanism of action. This compound is now characterized as a partial agonist across all five muscarinic receptor subtypes (M1-M5).[1][2] Its functional selectivity arises not from a differential binding affinity, which is relatively similar across the subtypes, but from a higher efficacy, particularly at the M1 and M4 receptors.[1][2][3][4] This property makes this compound an invaluable tool for dissecting and differentiating the physiological and pathological roles of individual muscarinic receptor subtypes, especially in distinguishing M1-mediated responses from those governed by M2 and M3 receptors.[1][2]
Furthermore, intriguing evidence suggests that this compound may act as a bitopic agonist, interacting with both the orthosteric and an allosteric site on the M2 receptor.[1][2] Researchers should also be cognizant of its potential non-muscarinic activities, which include interactions with nicotinic acetylcholine receptors and serotonin (B10506) receptors.[1][2][3]
These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in key in vitro assays, and visual representations of the associated signaling pathways to aid in experimental design and data interpretation.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi | Ki (nM) | Reference |
| M1 | Rat Cerebral Cortex | Not Specified | 5.05 | ~8913 | [1] |
| M2 | Rat Myocardium | Not Specified | 5.22 | ~6026 | [1] |
| M3 | - | - | - | - | Data not available |
| M4 | - | - | - | - | Data not available |
| M5 | - | - | - | - | Data not available |
Table 2: Functional Potencies (EC50/pEC50) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay | Tissue/Cell Line | -log EC50 (pEC50) | EC50 (µM) | Agonist Type | Reference |
| M1 | Phosphoinositide Hydrolysis | CHO cells (m1 transfected) | 5.37 | 4.3 | Partial | Not Specified |
| M2 | Inhibition of Contraction | Guinea-pig Taenia Caeci | 5.14 | 7.24 | Full | [1] |
| M3 | Inositol (B14025) Phosphate Accumulation | Murine HSDM1C1 Fibrosarcoma Cells | - | - | Inactive | Not Specified |
| M3 | Ca2+-activated K+ Current | Guinea-pig Ileal Smooth Muscle | - | - | Ineffective | [5] |
| M4 | - | - | - | - | Data not available | |
| M5 | - | - | - | - | Data not available |
Note: The functional activity of this compound is highly dependent on the tissue, receptor density, and the specific signaling pathway being investigated.
Mandatory Visualizations
Caption: M1 Receptor Signaling via Gq/11 Pathway.
Caption: M2 Receptor Signaling via Gi/o Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay to Determine Ki of this compound
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype using a competitive binding assay with a known radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).
Materials:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-M1, HEK-M2).
-
This compound stock solution.
-
[3H]NMS (or other suitable radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
96-well plates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Protocol:
-
Preparation:
-
Prepare a series of dilutions of this compound in binding buffer.
-
Dilute the cell membranes to the desired concentration in ice-cold binding buffer.
-
Prepare the radioligand solution in binding buffer at a concentration close to its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, [3H]NMS, and binding buffer.
-
Non-specific Binding: Add cell membranes, [3H]NMS, and a high concentration of an unlabeled antagonist (e.g., atropine).
-
Competitive Binding: Add cell membranes, [3H]NMS, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay for M1/M3/M5 Receptor Function
Objective: To measure the functional agonistic activity of this compound at Gq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.
Materials:
-
Whole cells expressing the muscarinic receptor subtype of interest (e.g., CHO-M1).
-
[3H]myo-inositol.
-
Inositol-free culture medium.
-
This compound stock solution.
-
Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Quenching solution (e.g., ice-cold trichloroacetic acid).
-
Dowex anion-exchange resin.
-
Scintillation counter.
Protocol:
-
Cell Labeling:
-
Plate the cells in multi-well plates.
-
Incubate the cells overnight with [3H]myo-inositol in inositol-free medium to allow for incorporation into membrane phosphoinositides.
-
-
Pre-incubation:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl.
-
-
Stimulation:
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction:
-
Terminate the reaction by adding the quenching solution.
-
Collect the cell lysates.
-
-
Purification of Inositol Phosphates:
-
Apply the lysates to columns containing Dowex anion-exchange resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a suitable buffer (e.g., ammonium (B1175870) formate/formic acid).
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates accumulated against the log concentration of this compound.
-
Determine the EC50 and Emax values from the dose-response curve.
-
Calcium Imaging Assay for M1/M3/M5 Receptor Function
Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound stimulation of Gq/11-coupled muscarinic receptors.
Materials:
-
Live cells expressing the muscarinic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Physiological salt solution (e.g., HBSS).
-
This compound stock solution.
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image analysis software.
Protocol:
-
Cell Plating:
-
Plate cells on glass coverslips or in optical-bottom plates suitable for microscopy.
-
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM and Pluronic F-127 in the physiological salt solution.
-
Incubate the cells with the loading solution in the dark at room temperature or 37°C for 30-60 minutes.
-
-
De-esterification:
-
Wash the cells with the physiological salt solution to remove excess dye.
-
Incubate for an additional period (e.g., 30 minutes) to allow for complete de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the coverslip on the microscope stage.
-
Acquire a baseline fluorescence reading.
-
Perfuse the cells with a solution containing this compound.
-
Record the changes in fluorescence over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
Plot the fluorescence ratio over time to visualize the calcium transient.
-
Quantify parameters such as the peak amplitude, time to peak, and area under the curve.
-
Generate dose-response curves by plotting the peak response against the log concentration of this compound to determine the EC50.
-
cAMP Assay for M2/M4 Receptor Function
Objective: To measure the functional inhibitory activity of this compound at Gi/o-coupled muscarinic receptors (M2, M4) by quantifying the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing the muscarinic receptor subtype of interest (e.g., HEK-M2).
-
Adenylyl cyclase activator (e.g., Forskolin).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Protocol:
-
Cell Plating:
-
Plate cells in multi-well plates.
-
-
Pre-treatment:
-
Pre-treat the cells with a PDE inhibitor (e.g., IBMX) for a short period.
-
-
Stimulation:
-
Add varying concentrations of this compound to the cells.
-
Immediately add an adenylyl cyclase activator (e.g., Forskolin) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP production against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound remains a pivotal pharmacological tool for the functional differentiation of muscarinic receptor subtypes. Its partial agonism, with higher efficacy at M1 and M4 receptors, allows for the selective investigation of these receptor-mediated signaling pathways. The protocols outlined above provide a framework for researchers to characterize the interaction of this compound with specific muscarinic subtypes and to elucidate their roles in cellular and physiological processes. Careful consideration of the experimental system, including receptor expression levels and signaling pathway coupling, is crucial for the accurate interpretation of data generated using this versatile compound.
References
- 1. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of McN-A-343
For Researchers, Scientists, and Drug Development Professionals
Introduction:
McN-A-343 is a pharmacological agent primarily known for its selective agonist activity at the M1 muscarinic acetylcholine (B1216132) receptor.[1] While it exhibits some affinity for other muscarinic receptor subtypes, its preferential action on M1 receptors has made it a valuable tool for dissecting the physiological roles of this receptor subtype in various organ systems.[1] These application notes provide a comprehensive overview of in vivo models utilized to study the effects of this compound, with a focus on its cardiovascular, gastrointestinal, and anti-inflammatory properties. Detailed experimental protocols and data summaries are provided to facilitate the design and execution of preclinical studies.
I. Cardiovascular Effects of this compound
This compound has been shown to elicit significant cardiovascular responses, primarily mediated through its action on M1 receptors in sympathetic ganglia. This leads to the release of catecholamines, resulting in increased heart rate and blood pressure.
Animal Models and Data Summary:
| Animal Model | Dosing (Route) | Key Cardiovascular Effects | Reference |
| Conscious Dogs | Intravenous | Dose-related increase in heart rate. | [2] |
| Wild-Type Mice | Not Specified | Increased left ventricular pressure, heart rate, and mean blood pressure. | [3] |
| M1-Knockout Mice | Not Specified | No significant hemodynamic changes observed. | [3] |
Experimental Protocol: Assessment of Cardiovascular Parameters in Conscious Rodents
This protocol outlines a method for evaluating the cardiovascular effects of this compound in conscious, freely moving rodents using telemetry.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Implantable telemetry devices for measuring blood pressure and ECG
-
Surgical tools for implantation
-
Data acquisition system compatible with the telemetry devices
-
Animal housing with receivers for telemetry signal detection
Procedure:
-
Telemetry Device Implantation:
-
Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant the telemetry transmitter, typically in the abdominal cavity.
-
Place the blood pressure catheter in the carotid artery or abdominal aorta.
-
Position the ECG leads according to the manufacturer's instructions to obtain a clear signal.
-
Suture the incision sites and provide appropriate post-operative care, including analgesics.
-
Allow the animal to recover for at least one week before the experiment to ensure stable baseline readings.
-
-
Acclimation and Baseline Recording:
-
Individually house the animals in cages equipped with telemetry receivers.
-
Allow the animals to acclimate to the experimental environment for at least 24 hours.
-
Record baseline cardiovascular parameters (heart rate, blood pressure) for a stable period (e.g., 30-60 minutes) before drug administration.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound via the desired route (e.g., intraperitoneal injection). For intraperitoneal injection in mice:
-
Administer a vehicle control (sterile saline) to a separate group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously record cardiovascular parameters for a predefined period following administration (e.g., 2-4 hours).
-
Analyze the data to determine the peak effect, duration of action, and dose-response relationship of this compound on heart rate and blood pressure.
-
Signaling Pathway: Cardiovascular Effects of this compound
Caption: M1 receptor activation by this compound in sympathetic ganglia.
II. Gastrointestinal Effects of this compound
This compound has been shown to modulate gastrointestinal motility. In vivo studies in dogs have demonstrated an inhibitory effect on intestinal phasic contractile activity.
Animal Models and Data Summary:
| Animal Model | Dosing (Route) | Key Gastrointestinal Effects | Reference |
| Conscious Dogs with Ileal Thiry Fistula | Intravenous | Dose-related inhibition of intestinal phasic contractile activity. | [2] |
Experimental Protocol: Assessment of Intestinal Motility in Conscious Dogs
This protocol describes a method for studying the effects of this compound on intestinal motility in conscious dogs equipped with a Thiry fistula.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Surgically prepared dogs with chronic ileal Thiry fistulas
-
Data acquisition system for recording intestinal contractions
-
Infusion pump for drug administration
Procedure:
-
Animal Model:
-
Utilize dogs that have been surgically fitted with an ileal Thiry fistula, a surgically created loop of the intestine isolated from the main intestinal tract but with its nerve and blood supply intact. This allows for the direct measurement of intestinal motility without interference from the passage of food.
-
Allow for a sufficient post-operative recovery period before experimentation.
-
-
Acclimation and Baseline Recording:
-
Bring the dog to the experimental area and allow it to acclimate.
-
Record baseline intestinal contractile activity until a stable pattern is observed.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer this compound intravenously, typically as a bolus injection or a controlled infusion.
-
Administer a vehicle control in the same manner.
-
-
Data Acquisition and Analysis:
-
Continuously record intestinal motility for a set period after drug administration.
-
Analyze the recordings to quantify changes in the frequency, amplitude, and pattern of intestinal contractions.
-
Experimental Workflow: Intestinal Motility Study
Caption: Workflow for assessing this compound's effect on gut motility.
III. Anti-Inflammatory Effects of this compound in a Model of Ulcerative Colitis
This compound has demonstrated anti-inflammatory properties in a mouse model of ulcerative colitis, suggesting a potential therapeutic role for M1 receptor agonists in inflammatory bowel disease.[9]
Animal Models and Data Summary:
| Animal Model | Dosing (Route) | Key Anti-Inflammatory Effects | Reference |
| Swiss Mice (Acetic Acid-Induced Colitis) | 0.5, 1.0, 1.5 mg/kg (i.p.) | Significant reduction in colonic macroscopic lesion scores, colon wet weight, and MPO activity. Reduced colonic oxidative stress markers and pro-inflammatory cytokines. | [10] |
Experimental Protocol: Acetic Acid-Induced Colitis in Mice
This protocol details the induction of ulcerative colitis in mice using acetic acid and subsequent treatment with this compound.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Polyethylene (B3416737) cannula
-
Anesthetic agent (e.g., isoflurane)
-
Dissection tools
-
Reagents for measuring myeloperoxidase (MPO) activity, cytokine levels (e.g., TNF-α, IL-1β), and oxidative stress markers.
Procedure:
-
Induction of Colitis:
-
Lightly anesthetize the mice.
-
Gently insert a polyethylene cannula approximately 3-4 cm into the colon via the anus.
-
Slowly instill the acetic acid solution (e.g., 100-200 µl of 4-6% acetic acid).[11][12][13][14]
-
Keep the mouse in a head-down position for a few minutes to ensure the solution remains in the colon.
-
A control group should receive an intra-colonic administration of saline.
-
-
This compound Treatment:
-
Prepare solutions of this compound in sterile saline at the desired concentrations.
-
Administer this compound intraperitoneally at specified time points relative to colitis induction (e.g., shortly after induction).
-
A vehicle control group (colitis induced, saline treatment) and a sham group (no colitis, saline treatment) should be included.
-
-
Assessment of Colitis Severity (e.g., 24-48 hours post-induction):
-
Euthanize the mice and dissect the colon.
-
Record the colon length and weight.
-
Score the macroscopic damage to the colon based on a standardized scoring system (e.g., assessing inflammation, ulceration, and thickness).
-
Collect colonic tissue for histological analysis and biochemical assays.
-
-
Biochemical and Molecular Analyses:
-
Measure MPO activity in colonic tissue as an indicator of neutrophil infiltration.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in colon homogenates using ELISA or other immunoassays.
-
Assess markers of oxidative stress (e.g., malondialdehyde, glutathione).
-
Perform gene expression analysis (e.g., RT-qPCR) for inflammatory mediators.
-
Signaling Pathway: Anti-Inflammatory Effects of this compound
Caption: M1 receptor-mediated anti-inflammatory signaling by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for non-invasively recording electrocardiograms in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalofsports.com [journalofsports.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. scribd.com [scribd.com]
- 9. This compound, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An improved method for experimental induction of ulcerative colitis in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]
- 13. Evaluation of different doses of acetic acid on the induction of acute ulcerative colitis and cytokine profile in BALB/c mice; An experimental study - Alborz University Medical Journal [aums.abzums.ac.ir]
- 14. karger.com [karger.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with McN-A-343.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with McN-A-343.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological agent primarily known as a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4] It is often used in research to stimulate muscarinic transmission in sympathetic ganglia.[1][3][4] However, its pharmacological profile is complex. While it shows high efficacy at M1 and M4 receptor subtypes, it acts as a partial agonist with similar affinity at all five muscarinic receptor subtypes (M1-M5).[5][6] Its apparent selectivity for the M1 receptor is attributed to its higher efficacy at this subtype compared to M2 and M3 receptors.[2][5]
Q2: Why am I seeing variable or contradictory results in my experiments with this compound?
Inconsistent results with this compound can arise from its complex pharmacology. Several factors can contribute to this variability:
-
Partial Agonism: this compound is a partial agonist at several muscarinic receptor subtypes.[5][6] The observed effect of a partial agonist can vary depending on the specific tissue or cell type, the density of the receptor, and the efficiency of receptor-effector coupling.[5][6]
-
Multiple Receptor Interactions: Beyond its primary action on M1 receptors, this compound can also interact with other muscarinic receptor subtypes.[5][6] It has also been shown to have non-muscarinic actions, including effects on nicotinic acetylcholine receptors and serotonin (B10506) 5-HT3 and 5-HT4 receptors.[5][6]
-
"Bitopic" Agonist at M2 Receptors: Research suggests that this compound can bind to both the primary (orthosteric) and a secondary (allosteric) site on the M2 muscarinic receptor, a characteristic that has led to it being termed a "bitopic agonist".[5][6] This dual interaction can lead to complex downstream signaling.
-
Experimental Conditions: The response to this compound can be influenced by the specific experimental setup, including the animal model, tissue preparation, and the presence of other compounds. For instance, its effects on heart rate can vary, causing tachycardia in some conditions and bradycardia in others.[6]
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Storage of Stock Solutions: For long-term storage, it is recommended to keep stock solutions at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1]
-
Freeze-Thaw Cycles: To prevent degradation of the compound, it is advised to aliquot the stock solution into smaller volumes and avoid repeated freeze-thaw cycles.[1]
-
Solubility: this compound is soluble in water.[2] Ensure the appropriate solvent is used for your specific experimental needs.
Troubleshooting Guide
Problem 1: Lower than expected or no response to this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure that the compound has been stored correctly at -80°C or -20°C and that repeated freeze-thaw cycles have been avoided.[1] Prepare fresh stock solutions if degradation is suspected. |
| Low Receptor Density | The effect of a partial agonist like this compound is dependent on the number of available receptors.[5][6] Consider using a cell line or tissue known to have a high expression of M1 muscarinic receptors. |
| Inefficient Receptor Coupling | The signaling pathway downstream of the receptor may not be efficiently coupled in your experimental system.[5][6] You may need to use a more sensitive assay or a different cell model. |
| Incorrect Concentration | The effective concentration of this compound can vary significantly between different experimental systems. Perform a dose-response curve to determine the optimal concentration for your specific assay. |
| Presence of Antagonists | Ensure that your experimental medium or buffer does not contain any known muscarinic antagonists. |
Problem 2: Observing off-target or unexpected effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Activation of Other Muscarinic Receptors | This compound is not completely selective for the M1 receptor and can act as a partial agonist on other muscarinic subtypes.[5][6] Use selective antagonists for other muscarinic receptors (e.g., M2, M3) to dissect the specific receptor subtype responsible for the observed effect. |
| Non-Muscarinic Actions | This compound has been reported to have effects on nicotinic and serotonin receptors.[5][6] Consider using antagonists for these receptors to determine if the observed effect is due to these off-target interactions. |
| "Bitopic" Agonism at M2 Receptors | The dual binding of this compound to the M2 receptor can lead to complex signaling.[5][6] This is an inherent property of the compound and may be difficult to control for directly. Comparing results with more selective M1 agonists could be informative. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies. Note that these values can vary depending on the experimental conditions.
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| EC50 | 3.5 μM | CHO cells expressing human M1 receptor | Inositol phosphate (B84403) accumulation | [1] |
| IC50 | 12.93 μM | CHO cells | Not specified | [1] |
| pKi (M1) | 5.05 | Rat cerebral cortex | Radioligand binding | [7] |
| pKi (M2) | 5.22 | Rat myocardium | Radioligand binding | [7] |
| -log KA (agonist) | 4.68 | Rat duodenum | Functional assay (relaxation) | [8] |
| -log KA (agonist) | 5.17 | Rabbit vas deferens | Functional assay (inhibition of twitch) | [8] |
| -log KB (antagonist) | 4.96 | Rat duodenum | Functional assay (vs. acetylcholine) | [8] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay in CHO-M1 Cells
This protocol describes a common method to assess the agonistic activity of this compound at the M1 muscarinic receptor by measuring intracellular calcium mobilization.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor in appropriate media and conditions.
-
Cell Plating: Seed the CHO-M1 cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a positive control (e.g., carbachol) and a negative control (buffer alone).
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add the different concentrations of this compound, carbachol, or buffer to the wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.
Protocol 2: Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol outlines a classic pharmacological method to evaluate the effect of this compound on smooth muscle contractility, for example, using guinea pig ileum.
-
Tissue Preparation: Euthanize a guinea pig according to approved ethical guidelines. Dissect a segment of the ileum and place it in a petri dish containing Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2.
-
Tissue Mounting: Mount the ileum segment in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2. Connect one end of the tissue to a force transducer to record isometric contractions.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with regular washes every 15 minutes.
-
Compound Addition: Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
Data Recording: Record the contractile responses using a data acquisition system.
-
Data Analysis: Measure the amplitude of the contraction at each concentration and express it as a percentage of the maximum response to a full agonist like carbachol. Plot a concentration-response curve to determine the potency (EC50) and efficacy of this compound.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Troubleshooting Logic for Inconsistent this compound Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. McN-A 343 | M1 Receptors | Tocris Bioscience [tocris.com]
- 3. McN-A 343 - Immunomart [immunomart.com]
- 4. McN-A 343 | CAS:55-45-8 | Selective M1 muscarinic agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Why am I seeing variable responses with McN-A-343?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and address the variable responses observed in experiments involving McN-A-343.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often referred to as a selective M1 muscarinic agonist?
A1: this compound was initially characterized as a selective stimulant of muscarinic receptors in sympathetic ganglia, which are now known to be predominantly of the M1 subtype.[1][2] Its reputation as a selective M1 agonist stems from its higher efficacy at M1 and M4 receptors compared to M2, M3, and M5 subtypes.[1][2] This functional selectivity has led to its widespread use in distinguishing M1-mediated responses from those involving M2 or M3 receptors, particularly in the central nervous system.[1]
Q2: Is this compound a full or partial agonist?
A2: Subsequent research has demonstrated that this compound is a partial agonist with similar binding affinity across all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2] As a partial agonist, the magnitude of its effect is dependent on factors such as receptor density and the efficiency of the coupling between receptor activation and the cellular response in a given tissue.[1][2]
Q3: What are the known non-muscarinic effects of this compound?
A3: this compound has been shown to exhibit several non-muscarinic actions that can influence experimental outcomes. These include the activation of some nicotinic acetylcholine receptors, antagonism of serotonin (B10506) 5-HT3 and 5-HT4 receptor subtypes, and inhibition of neurotransmitter uptake mechanisms.[1][2] It also has a local anesthetic action.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected responses in my functional assays.
-
Possible Cause 1: Partial Agonism and Receptor Reserve.
-
Explanation: As a partial agonist, this compound's ability to elicit a maximal response is highly dependent on the receptor density and coupling efficiency of the specific cell or tissue type.[1][2] In systems with low receptor reserve, a partial agonist will produce a submaximal response compared to a full agonist.
-
Troubleshooting Steps:
-
Characterize the relative expression levels of muscarinic receptor subtypes in your experimental system.
-
Compare the effects of this compound with a full muscarinic agonist (e.g., carbachol) to establish the maximum possible response in your system.
-
Consider using a system with higher receptor expression if a stronger response is required.
-
-
-
Possible Cause 2: Allosteric and Bitopic Binding Properties.
-
Explanation: this compound is not a simple orthosteric agonist. It has been shown to bind to an allosteric site on the M2 receptor in addition to the orthosteric site, a property termed "bitopic agonism".[1][2][3] This can lead to complex and unpredictable functional outcomes, especially in tissues with high M2 receptor expression.
-
Troubleshooting Steps:
-
Issue 2: Unexpected or contradictory results in different tissues or animal models.
-
Possible Cause 1: Tissue-Specific Receptor Subtype Expression.
-
Explanation: The distribution of muscarinic receptor subtypes varies significantly between different tissues and organs.[6] For example, the heart is rich in M2 receptors, while smooth muscle and glandular tissues have high levels of M3 receptors. The central nervous system expresses all five subtypes in distinct patterns. The observed effect of this compound will be a composite of its actions on the specific subtypes present.
-
Troubleshooting Steps:
-
Consult literature to determine the known muscarinic receptor subtype expression profile of your tissue of interest.
-
Use subtype-selective antagonists to pharmacologically dissect the contribution of each receptor subtype to the overall response. For instance, pirenzepine (B46924) can be used to block M1-mediated anti-inflammatory responses.[7]
-
-
-
Possible Cause 2: Differential G-Protein Coupling.
-
Explanation: Muscarinic receptor subtypes couple to different G-proteins to initiate intracellular signaling. M1 and M3 receptors typically couple to Gq/11, leading to phospholipase C activation, while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.[6] The variable efficacy of this compound at these different subtypes will result in distinct downstream signaling profiles.
-
Troubleshooting Steps:
-
Measure downstream markers of specific signaling pathways (e.g., inositol (B14025) phosphate (B84403) accumulation for Gq/11, cAMP levels for Gi/o) to understand the predominant signaling cascade activated by this compound in your system.
-
-
Issue 3: Response to this compound diminishes over time (Tachyphylaxis).
-
Possible Cause: Receptor Desensitization.
-
Explanation: Prolonged exposure to an agonist can lead to receptor desensitization, a process often mediated by G protein-coupled receptor kinases (GRKs).[8] This can result in a diminished response upon repeated application of this compound.
-
Troubleshooting Steps:
-
In your experimental design, include appropriate washout periods between drug applications.
-
Investigate the role of GRKs in your system if tachyphylaxis is a significant issue.
-
-
Data Presentation
Table 1: Binding Affinities (pKi) of this compound at Muscarinic Receptors
| Receptor Subtype | Reported pKi Value | Tissue/Cell Line | Reference |
| M1 | 5.05 | Rat Cerebral Cortex | [5] |
| M2 | 5.22 | Rat Myocardium | [5] |
Note: this compound exhibits similar affinity across different muscarinic receptor subtypes.[1][2][5]
Table 2: Functional Potency (EC50/pEC50) of this compound in Various Tissues
| Tissue | Response | Receptor(s) Implicated | -log EC50 | Reference |
| Guinea-pig Taenia Caeci | Contraction | M2 | 5.14 | [5] |
| Rat Duodenum | Relaxation | M1 | 4.68 (as -log KA) | [9] |
| Rabbit Vas Deferens | Inhibition of Twitch | M1 | 5.17 (as -log KA) | [9] |
Note: The functional potency of this compound can vary significantly depending on the tissue and the specific response being measured.
Experimental Protocols
General Protocol for In Vitro Functional Assays (e.g., Isolated Tissue Bath)
-
Tissue Preparation: Dissect the tissue of interest (e.g., guinea-pig ileum, rat duodenum) in an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) and mount it in an organ bath.
-
Equilibration: Allow the tissue to equilibrate under a constant resting tension for a defined period (e.g., 60 minutes), with regular changes of the physiological salt solution.
-
Control Response: Elicit a contractile or relaxation response with a standard agonist (e.g., carbachol, acetylcholine) to ensure tissue viability.
-
This compound Application: After a washout period, add this compound in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
Data Analysis: Measure the magnitude of the response at each concentration and fit the data to a sigmoidal dose-response curve to determine parameters such as EC50 and Emax.
-
Use of Antagonists: To investigate the involvement of specific receptor subtypes, pre-incubate the tissue with a selective antagonist (e.g., pirenzepine for M1, methoctramine (B27182) for M2) before adding this compound.
General Protocol for In Vivo Studies (e.g., Ulcerative Colitis Model)
-
Animal Model: Induce experimental colitis in mice or rats (e.g., using acetic acid).[7]
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 0.5, 1.0, and 1.5 mg/kg).[7] Include vehicle and positive control (e.g., dexamethasone) groups.[7]
-
Assessment of Colitis: After a defined treatment period, euthanize the animals and collect colonic tissue.
-
Outcome Measures: Evaluate the severity of colitis using macroscopic and microscopic scoring, measurement of colon wet weight, myeloperoxidase (MPO) activity, and levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and oxidative stress markers.[7]
-
Data Analysis: Compare the outcome measures between the different treatment groups to assess the therapeutic effect of this compound.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound on muscarinic receptors in the cerebral cortex and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic supersensitivity and impaired receptor desensitization in G protein-coupled receptor kinase 5-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing McN-A-343 concentration for maximal M1 activation.
Welcome to the technical support center for McN-A-343. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the use of this compound for maximal M1 muscarinic acetylcholine (B1216132) receptor (M1) activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate M1 receptors?
A1: this compound is a selective M1 muscarinic acetylcholine receptor agonist.[1][2] Its selectivity for the M1 receptor subtype is not due to a higher binding affinity, but rather a higher efficacy at M1 and M4 receptors compared to other muscarinic receptor subtypes.[3] It is important to note that this compound is a partial agonist at all five muscarinic receptor subtypes.[3][4] Its activity is also dependent on factors like receptor density and the efficiency of receptor-G protein coupling in the experimental system.[3][4]
Q2: What is the mechanism of action for M1 receptor activation by this compound?
A2: M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G proteins.[5] Upon binding of this compound, the M1 receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[5] This signaling cascade can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6][7][8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in water up to 100 mM.[2] For stock solutions, it is recommended to dissolve the compound in water. To maintain stability, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh solutions on the day of use.
Data Presentation: this compound Concentration Guidelines
The optimal concentration of this compound will vary depending on the experimental system, including the cell type, receptor expression levels, and the specific endpoint being measured. The following tables summarize reported concentrations from various studies to provide a starting point for your experiments.
Table 1: In Vitro Concentrations of this compound
| Cell Line | Assay Type | Reported Concentration | Reference |
| CHO cells (expressing human M1) | Inositol phosphate (B84403) accumulation | EC50: 3.5 µM | [1][9] |
| CHO cells (expressing human M1) | [3H]quinuclidinyl benzilate binding | IC50: 4 µM | [9] |
| CHO cells (expressing human M2) | [3H]quinuclidinyl benzilate binding | IC50: 12.93 µM | [1][9] |
| Isolated perfused rat adrenal gland | Catecholamine secretion inhibition | 30 µM | [1] |
| Human colon cancer cells (H508) | Proliferation inhibition | Dose-dependent effects observed | [4] |
Table 2: In Vivo Concentrations of this compound
| Animal Model | Administration Route | Reported Dosage | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 0.5 - 1.5 mg/kg | Reduction of colonic inflammation | [1][10] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes how to measure intracellular calcium mobilization in response to this compound in cultured cells expressing M1 receptors.
Materials:
-
Cells expressing M1 receptors (e.g., CHO-M1 cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
Positive control (e.g., ATP or a full M1 agonist like carbachol)
-
Negative control (vehicle, e.g., water)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the M1-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. A typical final concentration for Fluo-4 AM is 2-5 µM.
-
Include 0.02% Pluronic F-127 in the loading buffer to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. After the final wash, add HBSS to each well.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). Measure the baseline fluorescence for 1-2 minutes.
-
Compound Addition and Measurement:
-
Prepare a dilution series of this compound in HBSS.
-
Use the plate reader's injection system to add the this compound solutions, positive control, and negative control to the wells.
-
Immediately begin measuring the fluorescence intensity at appropriate intervals (e.g., every 1-2 seconds) for a duration sufficient to capture the peak response and its decay (e.g., 2-5 minutes).
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration of this compound and plot a dose-response curve to determine the EC50.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This assay is a direct measure of Gq-coupled receptor activation.
Materials:
-
Cells expressing M1 receptors
-
Inositol-free DMEM
-
myo-[3H]inositol
-
LiCl solution
-
This compound
-
Perchloric acid or trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling:
-
Seed cells in 12- or 24-well plates.
-
When cells are near confluency, replace the medium with inositol-free DMEM containing myo-[3H]inositol (e.g., 1 µCi/ml) and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Pre-incubation with LiCl:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
-
Stimulation:
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M) or TCA (e.g., 10%).
-
Incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Purification and Quantification:
-
Neutralize the extracts.
-
Separate the total inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
-
Data Analysis: Plot the accumulated [3H]inositol phosphates against the concentration of this compound to generate a dose-response curve and determine the EC50.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no signal/response | 1. Low Receptor Expression: The cell line may have insufficient M1 receptor expression. | - Confirm M1 receptor expression using techniques like Western blot, qPCR, or radioligand binding. - Consider using a cell line with higher or inducible M1 receptor expression. |
| 2. Partial Agonism of this compound: As a partial agonist, this compound may not elicit a maximal response, especially in systems with low receptor reserve.[3][4] | - Increase the concentration of this compound, but be mindful of potential off-target effects at very high concentrations. - Use a more sensitive assay or amplify the signal downstream. - Compare the response to a full agonist (e.g., carbachol) to determine the relative efficacy of this compound in your system. | |
| 3. Inactive Compound: The this compound may have degraded. | - Prepare a fresh stock solution. - Ensure proper storage of stock solutions (-20°C for short-term, -80°C for long-term).[1] | |
| High background signal | 1. Constitutive Receptor Activity: Some cell lines with high receptor expression may exhibit basal M1 activity. | - Use an inverse agonist to determine the true baseline. |
| 2. Assay Artifacts: In fluorescence-based assays, autofluorescence or dye leakage can be an issue. | - Run appropriate controls (e.g., cells without dye, vehicle-only). - Optimize dye concentration and loading time. | |
| Inconsistent or variable results | 1. Cell Health and Passage Number: Variations in cell health, density, or passage number can affect receptor expression and signaling. | - Maintain a consistent cell culture practice. - Use cells within a defined passage number range. - Ensure a uniform cell density across wells. |
| 2. Pipetting Errors: Inaccurate pipetting can lead to variability. | - Use calibrated pipettes and proper technique. - Prepare master mixes of reagents where possible. | |
| 3. Edge Effects in Plates: Wells on the edge of a microplate can behave differently due to temperature and evaporation gradients. | - Avoid using the outer wells of the plate for critical samples. - Fill the outer wells with sterile water or media to minimize evaporation. | |
| Unexpected off-target effects | 1. Non-muscarinic Actions: At higher concentrations, this compound has been reported to have non-muscarinic actions, including effects on nicotinic acetylcholine receptors and serotonin (B10506) 5-HT3 receptors.[3] | - Perform a dose-response curve to identify the optimal concentration range for M1-specific effects. - Use a selective M1 antagonist (e.g., pirenzepine) to confirm that the observed effect is M1-mediated. |
| 2. Activation of other Muscarinic Receptors: Although it has higher efficacy at M1, this compound is a partial agonist at all muscarinic subtypes.[3] | - Use cell lines that selectively express the M1 receptor. - In mixed receptor populations, use subtype-selective antagonists to dissect the contribution of each receptor. |
Mandatory Visualizations
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
Caption: Troubleshooting Logic for Low Signal with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. McN-A 343 | M1 Receptors | Tocris Bioscience [tocris.com]
- 3. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M1 muscarinic receptors block caspase activation by phosphoinositide 3-kinase- and MAPK/ERK-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M1 muscarinic acetylcholine receptors activate extracellular signal-regulated kinase in CA1 pyramidal neurons in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. This compound, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for McN-A-343 partial agonism in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1 selective muscarinic partial agonist, McN-A-343.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "selective" M1 agonist when it binds to all five muscarinic receptor subtypes?
A1: The selectivity of this compound for the M1 muscarinic receptor subtype is not due to a higher binding affinity, but rather a higher efficacy at this subtype compared to M2, M3, and M5 receptors.[1][2] It also exhibits higher efficacy at the M4 subtype.[1][2] This means that while this compound binds to all five muscarinic receptors with similar affinity, it is more effective at activating and eliciting a functional response at M1 and M4 receptors.[1][2]
Q2: What does it mean that this compound is a "partial agonist"?
A2: A partial agonist is a compound that binds to and activates a receptor, but produces a submaximal response compared to a full agonist, even at saturating concentrations.[3] The extent of the response is dependent on factors such as receptor density in the tissue or cell line being studied and the efficiency of receptor-effector coupling.[1][2] In the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the maximal response of the full agonist.
Q3: How can the partial agonism of this compound affect my experimental results?
A3: The partial agonism of this compound can lead to several experimental complexities:
-
Variable Efficacy: The magnitude of the response elicited by this compound can vary significantly between different tissues or cell lines due to differences in receptor expression levels and signaling pathway components.[1][4]
-
Dual Agonist/Antagonist Behavior: When used in combination with a full agonist (like acetylcholine (B1216132) or carbachol), this compound can reduce the maximal effect of the full agonist, effectively acting as an antagonist.[5]
-
Bell-Shaped Dose-Response Curves: In some systems, particularly those with high receptor reserve, partial agonists can produce bell-shaped dose-response curves, where the response decreases at higher concentrations.
Q4: What is the significance of this compound being a "bitopic agonist" at the M2 receptor?
A4: this compound has been described as a bitopic agonist at the M2 muscarinic receptor, meaning it can bind to both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor.[1][2][6] This dual interaction can modulate the receptor's response to other ligands and may contribute to its complex pharmacological profile.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected agonist response with this compound.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression: The cell line or tissue may have a low density of M1 receptors, leading to a weak response from a partial agonist. | 1. Quantify Receptor Expression: If possible, perform radioligand binding studies or western blotting to determine the level of M1 receptor expression. 2. Use a Cell Line with Higher Expression: Consider using a cell line known to express high levels of M1 receptors or a recombinant cell line overexpressing the receptor. |
| Inefficient Receptor-Effector Coupling: The signaling pathway downstream of the M1 receptor may not be efficiently coupled in your experimental system. | 1. Use a Full Agonist as a Positive Control: Always include a full agonist (e.g., acetylcholine, carbachol) to establish the maximum possible response in your system. 2. Measure Proximal Signaling Events: Assays that measure events closer to the receptor, such as GTPγS binding, are often less susceptible to variations in downstream signaling efficiency than assays measuring second messengers like calcium.[7] |
| Compound Degradation: this compound may have degraded over time or with improper storage. | 1. Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment from a validated stock. 2. Verify Compound Purity: If in doubt, verify the purity of your this compound stock using an appropriate analytical method. |
Issue 2: this compound is acting as an antagonist in my co-treatment experiment with a full agonist.
| Possible Cause | Explanation & Solution |
| Competitive Antagonism by a Partial Agonist: This is the expected behavior of a partial agonist in the presence of a full agonist. This compound competes with the full agonist for receptor binding, and since it has lower intrinsic efficacy, it reduces the overall maximal response. | 1. Perform a Schild Analysis: To confirm competitive antagonism, perform a Schild analysis. The Schild plot should yield a slope not significantly different from unity.[8] 2. Interpret the Data Accordingly: Recognize that this is a characteristic of partial agonism and interpret your results in this context. This compound is demonstrating its ability to occupy the receptor without producing a maximal effect. |
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) for this compound at the five human muscarinic receptor subtypes. It is important to note that these values can vary depending on the experimental system and assay conditions.
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Intrinsic Activity (Relative to Full Agonist) | Experimental System | Reference |
| M1 | ~5.05 (rat cortex) | 4.68 - 5.17 | Higher efficacy | Rat duodenum, Rabbit vas deferens | [4][9] |
| M2 | ~5.22 (rat myocardium) | ~5.14 | Full agonist (in some tissues) to weak partial agonist | Guinea-pig taenia caeci, Guinea-pig left atrium | [4][10] |
| M3 | - | Ineffective as an agonist | Antagonist behavior observed | Guinea-pig ileum, atria, bladder, trachea | [4][5] |
| M4 | Similar to other subtypes | - | Higher efficacy | - | [1][2] |
| M5 | Similar to other subtypes | - | - | - | [1][2] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Key Experiment 1: Calcium Mobilization Assay
This assay is suitable for M1, M3, and M5 muscarinic receptors which couple to Gq/11 and signal through an increase in intracellular calcium.
Methodology:
-
Cell Culture: Plate cells expressing the muscarinic receptor of interest in a 96-well or 384-well black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) and probenecid (B1678239) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and a full agonist (e.g., acetylcholine) in the assay buffer.
-
Perform serial dilutions to create a range of concentrations for constructing dose-response curves.
-
-
Assay Measurement:
-
Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for each well.
-
Add the this compound or full agonist solutions to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the baseline and the maximum response of the full agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Key Experiment 2: GTPγS Binding Assay
This assay measures the activation of G proteins and is a more proximal measure of receptor activation than second messenger assays. It is particularly useful for characterizing partial agonists.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the muscarinic receptor in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, GDP, and various concentrations of this compound or a full agonist.
-
To determine non-specific binding, include wells with a high concentration of unlabeled GTPγS.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a predetermined optimal time.
-
-
Termination and Filtration:
-
Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
-
Scintillation Counting:
-
Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax.
-
Visualizations
Signaling Pathways
Caption: M1 receptor (Gq-coupled) signaling pathway activated by this compound.
Caption: M2 receptor (Gi-coupled) signaling pathway modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 9. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological analysis of the mode of interaction of this compound at atrial muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing McN-A-343 off-target effects in experimental design.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of McN-A-343, a selective M1 muscarinic agonist. The following resources are designed to help minimize off-target effects and ensure the generation of robust and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known as a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2][3] Its selectivity for the M1 receptor subtype is primarily due to a higher efficacy at this receptor compared to other muscarinic receptor subtypes.[4][5]
Q2: Is this compound completely selective for the M1 receptor?
A2: No. While it is widely used as an M1-selective agonist, this compound is technically a partial agonist that can bind to all five muscarinic receptor subtypes (M1-M5) with similar affinity.[4][5] Its functional selectivity arises from its higher efficacy at the M1 and M4 receptors.[4][5]
Q3: What are the known off-target effects of this compound?
A3: this compound has several documented non-muscarinic actions. These include the activation of certain nicotinic acetylcholine receptors, antagonism of serotonin (B10506) 5-HT3 and 5-HT4 receptor subtypes, inhibition of neurotransmitter uptake mechanisms, and a local anesthetic action.[4][5] It has also been identified as a "bitopic agonist" at the M2 receptor, meaning it can bind to both the primary (orthosteric) and a secondary (allosteric) site.[4][5]
Q4: How can the off-target effects of this compound influence experimental outcomes?
A4: Off-target effects can lead to misinterpretation of experimental data. For example, a physiological response observed after this compound administration could be erroneously attributed to M1 receptor activation when it might be caused by its effects on nicotinic or serotonin receptors. Therefore, it is crucial to incorporate appropriate controls in your experimental design.
Q5: What is a recommended starting concentration for in vitro experiments?
A5: The optimal concentration of this compound will vary depending on the cell type, receptor density, and the specific biological question being addressed. A common effective concentration for human muscarinic inositol (B14025) phosphate (B84403) accumulation activity in CHO cells expressing the M1 receptor is an EC50 of 3.5 μM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Solution |
| Unexpected excitatory response not blocked by M1 antagonists. | Activation of nicotinic acetylcholine receptors. | Include a nicotinic receptor antagonist (e.g., mecamylamine) in your experimental controls. |
| Unexplained changes in serotonergic signaling. | Antagonism of 5-HT3 or 5-HT4 receptors. | Use a selective 5-HT3 or 5-HT4 agonist to see if it reverses the effect. Consider using a more selective M1 agonist if available. |
| Observed effects are inconsistent with M1 signaling pathways. | Activation of other muscarinic receptor subtypes (e.g., M2, M4) or allosteric modulation. | Use subtype-selective muscarinic antagonists (e.g., pirenzepine (B46924) for M1, methoctramine (B27182) for M2, 4-DAMP for M3) to dissect the contribution of each receptor subtype. |
| Cell viability is compromised at higher concentrations. | Local anesthetic effects or other non-specific cytotoxicity. | Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Use the lowest effective concentration determined from your dose-response curve. |
Experimental Protocols
Protocol 1: Validating M1 Receptor-Mediated Effects of this compound
Objective: To confirm that the observed biological effect of this compound is mediated by the M1 muscarinic receptor.
Methodology:
-
Cell Culture: Culture cells expressing the M1 muscarinic receptor (e.g., CHO-K1 cells stably transfected with the human M1 receptor).
-
Experimental Groups:
-
Vehicle control
-
This compound (at a predetermined optimal concentration)
-
Pirenzepine (a selective M1 antagonist) alone
-
Pirenzepine pre-treatment followed by this compound
-
-
Procedure: a. Pre-incubate cells with pirenzepine or vehicle for 30 minutes. b. Add this compound or vehicle and incubate for the desired time period. c. Measure the biological readout of interest (e.g., intracellular calcium mobilization, inositol phosphate accumulation, or downstream signaling events like ERK1/2 phosphorylation).
-
Expected Outcome: The biological effect of this compound should be significantly attenuated or completely blocked by pre-treatment with pirenzepine.
Protocol 2: Ruling Out Off-Target Effects on Nicotinic and Serotonin Receptors
Objective: To determine if the observed effects of this compound are due to its action on nicotinic or serotonin receptors.
Methodology:
-
Experimental System: Use a system known to express the target of interest as well as potential off-target receptors (nicotinic and/or 5-HT3/4 receptors).
-
Experimental Groups:
-
Vehicle control
-
This compound
-
Mecamylamine (B1216088) (nicotinic antagonist) + this compound
-
Ondansetron (B39145) (5-HT3 antagonist) + this compound
-
GR 113808 (5-HT4 antagonist) + this compound
-
-
Procedure: a. Pre-incubate the experimental system with the respective antagonists or vehicle for 30 minutes. b. Add this compound and measure the biological response.
-
Interpretation of Results:
-
If mecamylamine blocks the effect of this compound, it suggests a contribution from nicotinic receptors.
-
If ondansetron or GR 113808 attenuates the effect, it indicates involvement of 5-HT3 or 5-HT4 receptors, respectively.
-
Visualizing Signaling Pathways and Experimental Logic
Caption: On-target vs. off-target signaling of this compound.
Caption: Experimental workflow for minimizing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. McN-A 343 - Immunomart [immunomart.com]
- 3. McN-A 343 | CAS:55-45-8 | Selective M1 muscarinic agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
McN-A-343 solubility and stability issues in aqueous solutions.
Welcome to the technical support center for McN-A-343. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in water and DMSO.[1] For most in vitro applications, sterile water is the preferred solvent. A stock solution can be prepared in water at a concentration of up to 100 mg/mL (315.25 mM) or 100 mM.[1][2] For in vivo studies, a combination of solvents such as DMSO, PEG300, and Tween-80 may be used.[3]
Q2: How should I store this compound powder and its stock solutions?
A2: The storage conditions depend on the form of the compound. The solid powder form is stable for up to 3 years at -20°C and 2 years at 4°C.[1] For stock solutions, it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles.[1] Stock solutions in a solvent can be stored at -80°C for up to 6 months or at -20°C for one month.[1]
Q3: Are aqueous solutions of this compound stable?
A3: There are reports that aqueous solutions of this compound are unstable and should be prepared fresh for immediate use.[4] For in vivo experiments, it is strongly recommended to prepare the working solution on the day of use.[1] If you prepare a stock solution in water, it is advisable to filter-sterilize it through a 0.22 μm filter before preparing the final working dilutions.[1]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[2] While it can bind to all five muscarinic receptor subtypes, its selectivity arises from a higher efficacy at the M1 (and M4) subtypes.[5][6] Activation of the M1 receptor by this compound stimulates the hydrolysis of phosphoinositides (PI).[7]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 100 | 315.25 | Ultrasonic treatment may be required to aid dissolution.[1] |
| Water | 31.72 | 100 | As reported by an alternative supplier. |
| DMSO | 100 | 315.25 | Use of newly opened, anhydrous DMSO is recommended.[1] |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Troubleshooting Guide
Problem: My this compound is not fully dissolving in water.
-
Solution 1: Sonication. Use an ultrasonic bath to aid dissolution. This is a recommended step for achieving high concentrations in aqueous solutions.[1]
-
Solution 2: Gentle Warming. If sonication is not sufficient, gentle warming of the solution may help. However, be cautious as excessive heat can lead to degradation.
-
Solution 3: Check pH. Ensure the pH of your aqueous buffer is suitable. While this compound is generally soluble in neutral water, extreme pH values could affect its solubility.
-
Solution 4: Prepare a fresh solution. If the compound has been stored improperly or for an extended period, its solubility characteristics may have changed.
Problem: I am observing precipitation in my stock solution after thawing.
-
Solution 1: Re-dissolve. Before making dilutions, ensure the entire stock solution is fully dissolved. This may require gentle vortexing and bringing the solution to room temperature.
-
Solution 2: Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials is critical to prevent product inactivation and precipitation issues that can arise from repeated temperature changes.[1]
Problem: I am seeing inconsistent results in my cell-based assays.
-
Solution 1: Prepare fresh working solutions. Due to the potential instability of aqueous solutions, it is best practice to prepare fresh dilutions from your stock solution for each experiment.[4]
-
Solution 2: Filter-sterilize. If you are using an aqueous stock, ensure it is passed through a 0.22 μm filter before preparing the final working solution to remove any potential microbial contamination or fine precipitates.[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Weigh the Compound: Based on the batch-specific molecular weight (typically ~317.21 g/mol ), weigh out the required amount of this compound powder. For example, to make 1 mL of a 100 mM solution, you would need 31.72 mg.
-
Add Solvent: Add the desired volume of high-purity, sterile water to the powder.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Sterilization: Pass the solution through a 0.22 μm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to six months.[1]
Visual Guides
Caption: Troubleshooting flowchart for dissolving this compound.
Caption: Simplified signaling pathway for the M1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity of this compound in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting McN-A-343 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1 muscarinic receptor agonist, McN-A-343.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a laboratory chemical that acts as a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor.[1] Its selectivity for the M1 receptor over other muscarinic receptor subtypes appears to stem from a higher efficacy at M1 receptors. The primary mechanism of action for M1 receptor activation involves the Gq signaling pathway, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.
Q2: Is this compound a full or partial agonist?
A2: this compound is considered a partial agonist at the M1 muscarinic receptor.[2] In some experimental systems, particularly at higher concentrations, it can act as an antagonist.[3] Its partial agonism means its effects are highly dependent on factors like receptor density and the specific tissue or cell type being studied.[2]
Q3: What are the common dose ranges for in vitro and in vivo experiments with this compound?
A3: For in vitro studies, such as those measuring inositol phosphate (B84403) accumulation in CHO cells, EC50 values are in the micromolar range (e.g., 3.5 µM).[1] For Gαq protein recruitment assays, the EC50 has been reported to be as low as 11 nM.[4] In in vivo studies, such as those investigating its effects on ulcerative colitis in mice, intraperitoneal doses of 0.5-1.5 mg/kg have been used.[1]
Q4: What are the potential off-target effects of this compound?
A4: While relatively selective for the M1 receptor, this compound can have non-muscarinic actions. These may include interactions with nicotinic acetylcholine receptors and antagonism of serotonin (B10506) 5-HT₃ receptor subtypes.[2] These off-target effects should be considered when interpreting experimental results.
Troubleshooting Guide
Issue 1: I am not observing the expected agonist effect with this compound.
-
Possible Cause 1: Partial Agonism.
-
Explanation: As a partial agonist, the maximal response induced by this compound may be lower than that of a full agonist like carbachol.[5] In systems with low receptor expression or inefficient receptor-effector coupling, the agonistic effects may be minimal.
-
Solution: Compare the response to this compound with a known full agonist in your system. Consider using a cell line with higher M1 receptor expression if possible.
-
-
Possible Cause 2: Antagonistic Effects.
-
Explanation: At high concentrations, this compound can act as an antagonist, inhibiting the effects of other muscarinic agonists.[3]
-
Solution: Perform a full dose-response curve to identify the optimal concentration range for agonistic activity and to observe any potential bell-shaped curve indicative of antagonism at higher concentrations.
-
-
Possible Cause 3: Experimental System.
-
Explanation: The response to this compound can be highly dependent on the cell type or tissue being used.[2] For example, no agonist action was observed in guinea-pig ileum, atria, bladder, or trachea in one study.[6]
-
Solution: Ensure that the M1 receptor is functionally expressed in your experimental system and is coupled to the signaling pathway you are measuring.
-
Issue 2: The dose-response curve for this compound is not matching published data.
-
Possible Cause 1: Differences in Experimental Conditions.
-
Explanation: EC50 values can vary significantly based on the assay used (e.g., calcium mobilization, inositol phosphate accumulation, G-protein recruitment), cell type, receptor density, and specific protocol.
-
Solution: Carefully review the experimental details of the published study and compare them to your own. Pay close attention to cell line, receptor expression levels, incubation times, and detection methods.
-
-
Possible Cause 2: Compound Stability.
-
Explanation: Improper storage or handling of the this compound compound can lead to degradation and reduced potency.
-
Solution: Refer to the manufacturer's instructions for proper storage. It is recommended to prepare fresh stock solutions and to use working solutions on the same day for in vivo experiments.[1]
-
Issue 3: I am observing unexpected physiological responses in my in vivo experiment.
-
Possible Cause 1: Non-Muscarinic Effects.
-
Explanation: As mentioned in the FAQs, this compound can have off-target effects on nicotinic and serotonin receptors, which could lead to unexpected physiological responses.[2]
-
Solution: Consider using specific antagonists for these off-target receptors to confirm that the observed effect is mediated by M1 receptor activation.
-
Data Presentation
Table 1: In Vitro Potency of this compound at the M1 Muscarinic Receptor
| Assay Type | Cell Line | Parameter | Value | Reference |
| Gαq Recruitment | - | EC50 | 11 nM | [4] |
| β-Arrestin Recruitment | - | EC50 | 980 nM | [4] |
| Inositol Phosphate Accumulation | CHO | EC50 | 3.5 µM | [1] |
| Inositol Phosphate Accumulation | CHO (m1 transfected) | EC50 | 4.3 µM | [5] |
| M1 Receptor Inhibition | CHO | IC50 | 12.93 µM | [1] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Mice | Acetic acid-induced ulcerative colitis | 0.5-1.5 mg/kg | Intraperitoneal | [1] |
Experimental Protocols
Protocol: In Vitro Intracellular Calcium Mobilization Assay
This protocol is a general guideline for measuring M1 receptor activation by this compound through intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the M1 receptor.
-
Cell Culture:
-
Culture cells (e.g., CHO-K1 or HEK293 cells stably expressing the human M1 receptor) in appropriate media and conditions until they reach 80-90% confluency.
-
Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash the cells once with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).
-
Prepare a series of dilutions of this compound in the assay buffer to create a dose-response curve. Also, prepare a positive control (e.g., carbachol) and a negative control (assay buffer alone).
-
-
Measurement of Calcium Flux:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the this compound dilutions, positive control, and negative control into the respective wells.
-
Immediately begin recording the fluorescence signal over time to capture the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.
-
Normalize the data to the response of the positive control (100%) and the negative control (0%).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for an In Vitro Intracellular Calcium Mobilization Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular calcium release in N1E-115 neuroblastoma cells is mediated by the M1 muscarinic receptor subtype and is antagonized by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selectivity of this compound in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: McN-A-343 and Muscarinic M1 Receptor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1 muscarinic agonist, McN-A-343. The focus is on addressing potential issues of tachyphylaxis or desensitization that may arise during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its selectivity is primarily due to a higher efficacy at the M1 (and M4) subtypes compared to other muscarinic receptors.[3][4] It is, however, a partial agonist with similar affinity for all five muscarinic receptor subtypes.[3][4] Its action can be influenced by factors such as receptor density and the efficiency of receptor-G protein coupling in the specific tissue or cell type being studied.[3][4]
Q2: Does this compound exhibit tachyphylaxis or cause receptor desensitization in long-term studies?
Currently, there is a lack of specific long-term studies directly investigating tachyphylaxis or desensitization with prolonged exposure to this compound. However, as a G protein-coupled receptor (GPCR) agonist, it is plausible that long-term stimulation with this compound could lead to receptor desensitization, a common phenomenon for this class of receptors. This process typically involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestins, which uncouples the receptor from its G protein and can promote receptor internalization.[5]
Q3: What are the potential non-muscarinic effects of this compound that I should be aware of in my experiments?
This compound has been reported to have several non-muscarinic actions, which could be a confounding factor in some experimental setups. These include the activation of certain nicotinic acetylcholine receptors, antagonism of serotonin (B10506) 5-HT₃ and 5-HT₄ receptors, and inhibition of neurotransmitter uptake mechanisms.[3][4]
Q4: How does the partial agonist nature of this compound affect its potential for causing desensitization?
Partial agonists, like this compound, can induce receptor desensitization, although the extent and kinetics may differ from that of full agonists. The degree of desensitization can depend on the specific signaling pathway being measured and the expression levels of receptors and signaling molecules in the experimental system.
Troubleshooting Guide: Diminished Response to this compound
If you observe a diminishing response to this compound over time in your experiments, consider the following potential causes and troubleshooting steps.
Issue 1: Decreased Cellular or Tissue Responsiveness to Repeated this compound Application.
Potential Cause: Homologous desensitization of the M1 muscarinic receptor.
Troubleshooting Steps:
-
Washout and Recovery: After an initial stimulation with this compound, thoroughly wash the cells or tissue with agonist-free buffer for varying periods (e.g., 30 min, 1h, 2h) before re-applying this compound. This can help determine if the desensitization is reversible (resensitization).
-
Investigate Receptor Phosphorylation: Use phosphosite-specific antibodies or mass spectrometry to determine if the M1 receptor becomes phosphorylated upon prolonged exposure to this compound.
-
Assess β-arrestin Translocation: Employ techniques such as immunofluorescence, FRET, or BRET to visualize or quantify the translocation of β-arrestin to the plasma membrane or its interaction with the M1 receptor following this compound treatment.
-
Measure Receptor Internalization: Use methods like ELISA with cell-surface labeling, radioligand binding assays on intact cells, or microscopy to quantify the amount of M1 receptor on the cell surface before and after long-term this compound exposure.
Experimental Protocols
Protocol 1: Assessing M1 Receptor Desensitization via Second Messenger Accumulation
This protocol is designed to quantify the extent of desensitization by measuring the production of a downstream second messenger, such as inositol (B14025) phosphates (IP), following prolonged exposure to this compound.
Materials:
-
Cell line expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1 cells)
-
This compound
-
Radiolabeled myo-inositol (e.g., [³H]myo-inositol)
-
Agonist-free cell culture medium
-
Lysis buffer
-
Ion-exchange chromatography columns
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling: Plate M1 receptor-expressing cells and label them overnight with [³H]myo-inositol in inositol-free medium.
-
Pre-treatment (Desensitization): Treat the cells with a saturating concentration of this compound (e.g., 10 µM) for various time points (e.g., 0 min, 15 min, 30 min, 1h, 2h, 4h).
-
Washout: After the pre-treatment period, wash the cells thoroughly with pre-warmed, agonist-free medium to remove this compound.
-
Re-stimulation: Acutely re-stimulate the cells with a concentration of this compound that elicits a maximal response (e.g., 10 µM) for a fixed time (e.g., 30 minutes). Include a control group that was not pre-treated with this compound.
-
Cell Lysis and IP Extraction: Terminate the stimulation and lyse the cells. Extract the inositol phosphates.
-
Quantification: Separate and quantify the accumulated [³H]inositol phosphates using ion-exchange chromatography and scintillation counting.
-
Data Analysis: Express the IP accumulation in the pre-treated cells as a percentage of the response in the control (non-pre-treated) cells. A decrease in this percentage over the pre-treatment time indicates desensitization.
Data Presentation
Table 1: Example Data Table for Quantifying this compound Induced Desensitization of IP Production
| Pre-treatment Time with 10 µM this compound | [³H]Inositol Phosphate Accumulation (DPM) | Response as % of Control (0 min) |
| 0 min (Control) | 15,000 ± 850 | 100% |
| 15 min | 11,250 ± 630 | 75% |
| 30 min | 8,250 ± 450 | 55% |
| 1 hour | 6,000 ± 310 | 40% |
| 2 hours | 4,500 ± 240 | 30% |
| 4 hours | 4,200 ± 210 | 28% |
Data are presented as mean ± SEM from a representative experiment.
Table 2: Example Data Table for Investigating Resensitization of the M1 Receptor Response
| Recovery Time (Agonist-free medium) | [³H]Inositol Phosphate Accumulation (DPM) | Response as % of Control |
| 0 min (Desensitized) | 4,500 ± 240 | 30% |
| 30 min | 7,500 ± 410 | 50% |
| 1 hour | 10,500 ± 580 | 70% |
| 2 hours | 13,500 ± 720 | 90% |
Cells were first desensitized with 10 µM this compound for 2 hours. Data are presented as mean ± SEM from a representative experiment.
Visualizations
Caption: M1 Muscarinic Receptor signaling and potential desensitization pathway.
Caption: Workflow for assessing this compound induced M1 receptor desensitization.
Caption: Troubleshooting logic for a diminished response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. McN-A 343 | M1 Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of muscarinic receptor function in developing oligodendrocytes by agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the bitopic nature of McN-A-343 in binding assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing McN-A-343 in binding assays. Given its bitopic nature, where it can simultaneously interact with both the orthosteric and allosteric sites of muscarinic acetylcholine (B1216132) receptors (mAChRs), experimental outcomes can be complex. This guide aims to clarify these complexities and offer solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a muscarinic acetylcholine receptor (mAChR) partial agonist.[1][2][3] It is considered a "bitopic" or "dualsteric" ligand, meaning it can simultaneously bind to both the primary (orthosteric) binding site and a secondary (allosteric) site on the same receptor.[1][2][3][4][5] This dual interaction is responsible for its unique pharmacological profile.
Q2: Is this compound selective for a specific muscarinic receptor subtype?
A2: this compound exhibits similar binding affinity for all five muscarinic receptor subtypes (M1-M5).[2][3] However, it displays functional selectivity for M1 and M4 receptors due to a higher efficacy at these subtypes.[2][3]
Q3: Why do I observe different binding patterns with this compound in different tissues or cell lines?
A3: The bitopic nature of this compound can lead to varied binding characteristics depending on the receptor subtype and the cellular environment. For instance, in tissues predominantly expressing M1 receptors, it may behave as a classical competitive ligand, while in tissues rich in M2 receptors, it can exhibit allosteric properties, such as slowing the dissociation of other radioligands.[6] Receptor density and coupling efficiency can also influence its action.[2]
Q4: How does the bitopic binding of this compound affect my radioligand binding assay?
A4: The simultaneous binding to orthosteric and allosteric sites can result in complex competition curves that may not fit a simple one-site model. For example, high concentrations of this compound might only partially displace an orthosteric radioligand if it also allosterically modulates the radioligand's binding.[6] This can be misinterpreted as weak binding or partial displacement.
Q5: Can this compound act as an agonist and an antagonist?
A5: Yes, as a partial agonist, this compound can act as an agonist in systems with a high receptor reserve and efficient signaling pathways. Conversely, in systems with low receptor reserve or in the presence of a full agonist, it can act as an antagonist by competing for the binding site without producing a maximal response.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete displacement of radioligand in competition assay | The bitopic nature of this compound may lead to allosteric modulation of the radioligand, preventing its complete dissociation.[6] | Use kinetic binding assays to measure the effect of this compound on the association and dissociation rates of the radioligand. This can help to reveal an allosteric interaction. |
| Inconsistent affinity (Ki) values across different experiments | Experimental conditions such as incubation time, temperature, and buffer composition can influence the complex binding of this compound. The choice of radioligand and its concentration can also affect the apparent affinity. | Standardize all experimental parameters. Perform saturation binding experiments to accurately determine the Kd of the radioligand under your specific conditions. Use a range of this compound concentrations to fully characterize the competition curve. |
| Functional assay results do not correlate with binding affinity | This compound's functional response is highly dependent on its efficacy at a particular receptor subtype and the specific signaling pathway being measured.[2] | Use multiple functional assays that measure different downstream signaling events (e.g., G-protein activation, second messenger production, ERK phosphorylation) to build a more complete picture of this compound's functional profile.[1][7] |
| Difficulty in fitting binding data to a simple model | The dual binding of this compound often results in complex binding isotherms that do not conform to a simple one-site or two-site model. | Employ more complex binding models that can account for bitopic or allosteric interactions, such as the allosteric ternary complex model.[8] |
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at various muscarinic receptors.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Preparation | Radioligand | pKi / -log KB | Reference |
| M1 | Rat Duodenum | Acetylcholine | 4.96 | [9] |
| M1 | Rat Cerebral Cortex | [3H]NMS | 5.05 | [10] |
| M2 | Rat Myocardium | [3H]NMS | 5.22 | [10] |
Table 2: Functional Potency of this compound
| Receptor Subtype | Tissue/Cell Line | Response Measured | pEC50 / -log KA | Reference |
| M1 | Rat Duodenum | Relaxation | 4.68 | [9] |
| M1 | Rabbit Vas Deferens | Inhibition of twitch | 5.17 | [9] |
| M2 | Guinea-pig Taenia Caeci | Contraction | 5.14 | [10] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a general guideline for a competition binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype.
-
Preparation of Membranes: Prepare cell membranes from a cell line or tissue known to express the muscarinic receptor subtype of interest.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable muscarinic radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and a range of concentrations of this compound.
-
Incubation Conditions: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a suitable competition binding model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Functional Assay: ERK1/2 Phosphorylation
This protocol outlines a method to assess the functional agonism of this compound by measuring the phosphorylation of ERK1/2.
-
Cell Culture: Culture cells expressing the muscarinic receptor of interest in appropriate media.
-
Serum Starvation: Prior to the experiment, serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the cells with varying concentrations of this compound for a specific time period (e.g., 5-10 minutes) at 37°C.
-
Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detection and Analysis: Detect the antibody binding using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities. Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Conceptual diagram of this compound's bitopic binding to a muscarinic receptor.
References
- 1. A novel mechanism of G protein-coupled receptor functional selectivity. Muscarinic partial agonist this compound as a bitopic orthosteric/allosteric ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bitopic ligands: all-in-one orthosteric and allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Interaction of this compound with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the In Vivo Cardiovascular Profile of McN-A-343
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of McN-A-343 in vivo. This compound, a well-known M1 muscarinic agonist, presents a complex pharmacological profile that can lead to unexpected experimental outcomes. This guide aims to clarify these effects and provide actionable solutions for your research.
Frequently Asked Questions (FAQs)
Q1: Why am I observing tachycardia with this compound, a muscarinic agonist?
While muscarinic activation in the heart typically leads to bradycardia via M2 receptors, this compound selectively stimulates M1 muscarinic receptors in sympathetic ganglia.[1][2] This ganglionic stimulation triggers the release of norepinephrine (B1679862), which then acts on adrenergic receptors in the heart to increase heart rate, overriding the direct muscarinic effects.[3]
Q2: My results show that atropine (B194438) does not completely block the cardiovascular effects of this compound. Is this expected?
Yes, this is an established phenomenon. High concentrations of this compound can elicit atropine-resistant cardiovascular responses.[4] This is attributed to its non-muscarinic actions, including local anesthetic effects and inhibition of norepinephrine uptake, similar to cocaine and desipramine.[4] These actions can potentiate the effects of sympathetically released norepinephrine.
Q3: I am seeing a biphasic response (inhibition and potentiation) to sympathetic nerve stimulation in the presence of this compound. How can I interpret this?
The effect of this compound on sympathetic nerve stimulation is frequency-dependent. At low frequencies of stimulation, this compound can cause a decrease in the response, an effect that is abolished by atropine.[5] In contrast, at high frequencies of stimulation, it tends to increase the response, and this effect is not qualitatively altered by atropine.[5] It is suggested that this compound may act on presynaptic muscarinic receptors to inhibit norepinephrine release at low stimulation frequencies.[5]
Q4: What are the non-muscarinic actions of this compound that could be influencing my cardiovascular experiments?
This compound has several documented non-muscarinic actions that can contribute to its complex in vivo cardiovascular profile. These include:
-
Activation of some nicotinic acetylcholine (B1216132) receptors.[1]
-
Antagonism of serotonin (B10506) 5-HT₃ and 5-HT₄ receptors.[1]
Q5: How does the "bitopic" agonism of this compound at the M2 receptor affect its cardiovascular profile?
Recent studies have shown that this compound can bind to both the traditional (orthosteric) site and a secondary (allosteric) site on the M2 muscarinic receptor, a characteristic termed "bitopic agonism".[1] This complex interaction can lead to differential signaling outcomes compared to conventional agonists and may contribute to its unusual pharmacology, although the precise in vivo cardiovascular consequences of this are still under investigation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Tachycardia | Predominant M1 agonism in sympathetic ganglia leading to norepinephrine release. | 1. Use an M1 selective antagonist (e.g., pirenzepine) to confirm the involvement of M1 receptors.[3]2. Administer a beta-blocker (e.g., propranolol) to antagonize the effects of released norepinephrine.[3]3. Measure plasma norepinephrine levels to directly assess sympathetic activation. |
| Incomplete Blockade with Atropine | Non-muscarinic actions of this compound (e.g., norepinephrine uptake inhibition, local anesthetic effects). | 1. To test for norepinephrine uptake inhibition, compare the cardiovascular response to exogenous norepinephrine in the presence and absence of this compound.[4]2. Consider that at high concentrations, non-specific effects are more likely. Perform dose-response studies to identify the lowest effective concentration. |
| Variable Responses to Sympathetic Stimulation | Frequency-dependent effects of this compound on presynaptic norepinephrine release. | 1. Systematically vary the frequency of sympathetic nerve stimulation in your experimental protocol.2. Use atropine to dissect the muscarinic component of the response at different frequencies.[5] |
| Difficulty Replicating In Vitro Findings In Vivo | Complex interplay of direct cardiac effects, ganglionic stimulation, and central nervous system effects in a whole-animal model. | 1. Consider using an isolated heart preparation (e.g., Langendorff) to study the direct cardiac effects of this compound without the influence of the autonomic nervous system.[4]2. Administer the drug directly to the central nervous system (intracerebroventricularly) to investigate its central cardiovascular effects. |
Data Presentation
Table 1: Dissociation Constants (Kd) of this compound at Muscarinic Receptors
| Tissue | Receptor Subtype | Experimental Condition | Dissociation Constant (μM) |
| Guinea Pig Atria | M2 | Functional Experiments (McEwen's solution) | 15.2[6] |
| Guinea Pig Atria | M2 | Binding Experiments ([3H]QNB in McEwen's with 5'-GTP) | 14.8[6] |
| Guinea Pig Taenia Caeci | M3 | Functional Experiments (McEwen's solution) | 4.6[6] |
| Guinea Pig Taenia Caeci | M3 | Binding Experiments ([3H]QNB in McEwen's) | 6.2[6] |
Experimental Protocols
Protocol 1: Isolated Perfused Rabbit Heart Preparation (Langendorff)
This protocol is adapted from studies investigating the direct cardiac effects of this compound and its influence on sympathetic nerve stimulation.[4]
-
Animal Preparation: A rabbit is humanely euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂) maintained at 37°C.
-
Parameter Measurement: A force transducer is attached to the apex of the ventricle to measure contractile force. Heart rate is derived from the contractile recordings. Perfusion pressure can also be monitored.
-
Drug Administration: this compound and other pharmacological agents are infused into the perfusion solution at known concentrations.
-
Sympathetic Nerve Stimulation: The sympathetic nerve fibers innervating the heart can be isolated and stimulated electrically at varying frequencies and voltages.
-
Norepinephrine Measurement: The coronary effluent can be collected to measure norepinephrine release, providing an index of sympathetic nerve activity.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound inducing tachycardia.
Caption: Troubleshooting workflow for unexpected tachycardia.
References
- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of muscarinic receptors involved in this compound-induced effects on intestinal motility and heart rate in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atropine-resistant effects of the muscarinic agonists this compound and AHR 602 on cardiac performance and the release of noradrenaline from sympathetic nerves of the perfused rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the muscarinic agonist this compound on responses to sympathetic nerve stimulation in the rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction of this compound with muscarine receptors in cardiac and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to M1 Receptor Agonists: McN-A-343 vs. Carbachol
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and peripheral ganglia, is a key therapeutic target for cognitive disorders such as Alzheimer's disease. Activation of the M1 receptor is known to enhance cognitive function and modulate neuronal excitability. This guide provides an objective comparison of two commonly used M1 receptor agonists, McN-A-343 and carbachol (B1668302), supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of this compound and Carbachol
This compound is recognized as a selective M1 muscarinic receptor agonist. Its selectivity is primarily attributed to its high efficacy at M1 and M4 receptors, while it acts as a partial agonist with similar affinity across all five muscarinic receptor subtypes (M1-M5).[1][2][3] This functional selectivity makes it a valuable tool for distinguishing responses mediated by M1 receptors from those involving M2 or M3 subtypes.[3]
Carbachol , a non-selective cholinergic agonist, acts on both muscarinic and nicotinic acetylcholine receptors. It is often used as a standard full agonist in functional assays to characterize the activity of other muscarinic ligands.[4] While it activates all five muscarinic subtypes, it has been reported to be less potent at M1 receptors compared to other subtypes.[4]
M1 Receptor Signaling Pathway
The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Comparative Analysis: Potency and Efficacy
The following table summarizes the quantitative data on the potency and efficacy of this compound and carbachol at muscarinic receptors from various studies. It is important to note that these values can vary depending on the experimental system and assay used.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | M1 (rat) | Radioligand Binding (Antagonist) | pKB | 4.96 | [5] |
| M1 (rat) | Functional (Agonist) | -log KA | 4.68 (duodenum) | [5] | |
| M1 (rabbit) | Functional (Agonist) | -log KA | 5.17 (vas deferens) | [5] | |
| M1 (rat cortex) | Radioligand Binding | pKi | 5.05 | [6] | |
| M2 (rat myocardium) | Radioligand Binding | pKi | 5.22 | [6] | |
| M2 (guinea-pig) | Functional (Agonist) | -log EC50 | 5.14 (taenia caeci) | [6] | |
| Carbachol | M1 (human) | Microphysiometry | pEC50 | 5.89 | [4] |
| M2 (human) | Microphysiometry | pEC50 | 6.74 | [4] | |
| M3 (human) | Microphysiometry | pEC50 | 6.96 | [4] | |
| M4 (human) | Microphysiometry | pEC50 | 6.82 | [4] | |
| M5 (human) | Microphysiometry | pEC50 | 6.64 | [4] | |
| M1 (transfected B82 cells) | Phosphatidylinositide Hydrolysis | EC50 | ~10 µM | [7] |
Key Observations:
-
Selectivity of this compound: While this compound has similar binding affinities (pKi) for M1 and M2 receptors, its functional selectivity is thought to be due to higher intrinsic efficacy at M1 and M4 receptors.[1][2][6] In some tissues, it acts as a full agonist at M2 receptors, while in others, it shows no agonist activity.[6]
-
Potency of Carbachol: Carbachol generally displays lower potency at the M1 receptor compared to M2, M3, and M4 subtypes in functional assays.[4]
-
Efficacy: Carbachol is considered a full agonist at all muscarinic receptor subtypes.[4][7] this compound is described as a partial agonist, with its maximal effect being dependent on the tissue and receptor reserve.[2][3][7] For instance, in transfected B82 cells, this compound was found to be one of the least efficacious agonists in stimulating phosphatidylinositide hydrolysis, while carbachol was among the most efficacious.[7]
Experimental Protocols
A variety of in vitro assays are employed to characterize the pharmacological properties of M1 receptor agonists. Below are detailed methodologies for two common experimental approaches.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and carbachol for the M1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the M1 muscarinic receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or --INVALID-LINK--methyl-3-quinuclidinyl benzilate ([3H]QNB).[7][8]
-
Test compounds: this compound and carbachol.
-
Assay buffer (e.g., HEPES buffer).[8]
-
Atropine (for determining non-specific binding).
-
Glass fiber filters and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (competitor).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 4 hours at 4°C).[8]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an agonist to activate the Gq-coupled M1 receptor and elicit a downstream signaling event, specifically the release of intracellular calcium.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and carbachol in activating the M1 receptor.
Materials:
-
Whole cells expressing the M1 muscarinic receptor (e.g., CHO-M1 cells).[9]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and probenecid).[10]
-
Test compounds: this compound and carbachol.
-
A fluorescence plate reader (e.g., FLEXstation).[10]
Procedure:
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specific period (e.g., 45 minutes at 37°C).[10]
-
Washing: The dye is removed, and the cells are washed with assay buffer.
-
Compound Addition: The plate is placed in a fluorescence reader, and varying concentrations of the test agonist are added to the wells.
-
Signal Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration. The signal amplitude is normalized to the baseline and then expressed as a percentage of the maximal response to a reference full agonist (like carbachol).[10]
-
Data Analysis: Dose-response curves are generated, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values are calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing M1 receptor agonists.
Conclusion
Both this compound and carbachol are valuable pharmacological tools for studying M1 muscarinic receptors, but they serve different purposes.
-
Carbachol is a non-selective, full agonist that is useful as a reference compound for establishing a maximal response in a given assay system. Its lack of selectivity, however, can be a limitation when trying to dissect the specific roles of the M1 receptor.
-
This compound offers functional selectivity for M1 (and M4) receptors due to its higher efficacy at these subtypes. This makes it a more suitable choice for studies aiming to isolate and investigate M1-mediated physiological effects, particularly in the central nervous system. Researchers should be mindful of its partial agonist nature and its activity at M4 receptors when interpreting results.
The choice between this compound and carbachol will ultimately depend on the specific research question and the experimental context. A thorough understanding of their respective pharmacological profiles is crucial for the design of robust experiments and the accurate interpretation of data.
References
- 1. Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Molecular Determinants of Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
McN-A-343 vs. Pilocarpine: A Comparative Guide to Muscarinic Receptor Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between muscarinic receptor agonists is critical for designing targeted therapeutics and interpreting experimental outcomes. This guide provides a detailed comparison of McN-A-343 and pilocarpine (B147212), focusing on their distinct selectivity profiles for muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes.
This compound is often categorized as a selective M1 muscarinic agonist. However, emerging research indicates that this selectivity is not a matter of preferential binding affinity, but rather a higher efficacy at the M1 and M4 receptor subtypes.[1][2] Conversely, this compound demonstrates similar affinity across all five muscarinic receptor subtypes (M1-M5).[1][2] It acts as a partial agonist, and its pharmacological effects can be significantly influenced by factors such as receptor density and the specific tissue being examined.[1][2]
Pilocarpine is generally considered a non-selective muscarinic agonist, capable of activating all five muscarinic receptor subtypes.[3][4] However, functional studies have revealed a degree of selectivity for the M1 and M3 subtypes.[5][6] The nature of pilocarpine's activity, whether as a full or partial agonist, can vary depending on the specific receptor subtype and the cellular environment.[3] Under certain experimental conditions, it has even been observed to act as an antagonist at the M3 receptor.[3]
Quantitative Analysis of Receptor Selectivity
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound and pilocarpine for various muscarinic receptor subtypes. It is important to note that a complete, directly comparable dataset from a single study across all receptor subtypes is not available in the current literature. The presented data is compiled from multiple sources and should be interpreted with consideration for the different experimental conditions.
Table 1: Binding Affinity (Ki) of this compound and Pilocarpine at Muscarinic Receptor Subtypes
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Source |
| This compound | 5.05 (cortical) | 5.22 (myocardial) | - | - | - |
Table 2: Functional Potency (EC50) of this compound and Pilocarpine at Muscarinic Receptor Subtypes
| Compound | M1 (EC50, µM) | M2 (EC50, µM) | M3 (EC50, µM) | M4 (EC50, µM) | M5 (EC50, µM) | Source |
| This compound | 3.5 | 12.93 (IC50) | - | - | - | [7] |
| This compound | - | - | - | - | - | |
| (guinea-pig ileum) 2.29 | [8] | |||||
| Pilocarpine | 6.8 | 4.5 | - | - | - | [9][10] |
| Pilocarpine | (guinea-pig ileum) 1.83 | [8] |
Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response. IC50 represents the concentration of an inhibitor that reduces the response by 50%. Discrepancies in values across different studies can be attributed to variations in experimental systems (e.g., cell lines, tissues) and assay conditions.
Experimental Methodologies
The determination of muscarinic receptor selectivity relies on a variety of in vitro experimental protocols. The two primary methods are radioligand binding assays and functional assays, such as calcium mobilization assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype. The protocol generally involves the following steps:
-
Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound (e.g., this compound or pilocarpine).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to measure the ability of an agonist to activate Gq-coupled muscarinic receptors (M1, M3, and M5), which leads to an increase in intracellular calcium levels.
-
Cell Culture and Dye Loading: Cells expressing the muscarinic receptor subtype of interest are cultured in a microplate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: The test compound (agonist) is added to the wells of the microplate.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium concentration. The data is used to generate a dose-response curve and determine the EC50 value of the agonist.
References
- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Schild Analysis of McN-A-343 with Pirenzepine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction between the M1 muscarinic receptor agonist, McN-A-343, and the M1-selective antagonist, pirenzepine (B46924), with a focus on Schild analysis. The data presented herein is compiled from various experimental studies, highlighting the quantitative aspects of their interaction and the methodologies employed.
Executive Summary
This compound is a well-established selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor, while pirenzepine is a prototypical M1-selective antagonist.[1][2][3][4][5] The interaction between these two compounds is crucial for characterizing the M1 receptor subtype in various tissues and for the development of novel therapeutics targeting this receptor. Schild analysis, a cornerstone of receptor pharmacology, has been employed to quantify the antagonist potency of pirenzepine against this compound. However, the nature of this interaction—whether it follows the principles of simple competitive antagonism—appears to be dependent on the experimental system, with some studies suggesting a competitive relationship while others indicate a more complex, non-competitive interaction. This guide synthesizes the available data to provide a clear and objective comparison.
Quantitative Data Summary
The antagonist potency of pirenzepine against this compound has been determined in different experimental models, yielding varying results. The table below summarizes the key quantitative parameters obtained from Schild analyses.
| Agonist | Antagonist | Experimental Model | pA2 | pKB | Schild Slope | Nature of Antagonism |
| This compound | Pirenzepine | Human Umbilical Vein | 8.54 | - | Not Reported | Not explicitly stated |
| This compound | Pirenzepine | Mouse Isolated Stomach | - | 6.69 | Consistent with competition | Competitive |
| This compound | Pirenzepine | Perfused Rabbit Ear Artery | - | Not Determined | Significantly less than 1.0 | Non-competitive |
| Carbachol | Pirenzepine | Perfused Rabbit Ear Artery | - | 6.2 | 0.96 ± 0.10 | Competitive |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. pKB is the negative logarithm of the dissociation constant of a competitive antagonist. A Schild slope of 1 is indicative of simple competitive antagonism.
The data reveals a significant discrepancy in the observed antagonist potency and the nature of the interaction. A study on human umbilical vein reported a pA2 value of 8.54 for pirenzepine against this compound.[6] In the mouse isolated stomach, the interaction was found to be consistent with competitive antagonism, yielding a pKB of 6.69.[7] In contrast, research on the perfused rabbit ear artery suggested a non-competitive interaction, with a Schild plot slope significantly less than 1.0. For comparison, in the same study, pirenzepine acted as a competitive antagonist against the agonist carbachol, with a pKB of 6.2 and a Schild slope of 0.96.[2] These differences underscore the importance of considering the specific tissue, species, and experimental conditions when interpreting Schild analysis data.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Schild Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. The interaction of this compound with pirenzepine and other selective muscarine receptor antagonists at a prejunctional muscarine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological analysis of the muscarinic receptors involved when McN-A 343 stimulates acid secretion in the mouse isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Blocking the Muscarinic M1 Agonist McN-A-343: A Comparative Guide to Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of selective antagonists for blocking the effects of McN-A-343, a widely used, though complex, M1 muscarinic receptor agonist. This compound, while instrumental in distinguishing M1-mediated responses, is technically a partial agonist at all five muscarinic receptor subtypes (M1-M5), exhibiting higher efficacy at M1 and M4 receptors.[1] This guide will delve into the pharmacology of selective M1 antagonists, presenting their binding affinities, potencies, and detailed experimental protocols to effectively counteract the actions of this compound in both in vitro and in vivo settings.
Understanding the Target: The M1 Muscarinic Receptor Signaling Pathway
This compound primarily exerts its effects through the activation of the M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the M1 receptor couples to the Gq/11 family of G-proteins, initiating a downstream signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to a variety of cellular responses, including neuronal excitation.
Comparison of Selective M1 Muscarinic Receptor Antagonists
The following tables provide a quantitative comparison of several selective M1 antagonists and the non-selective antagonist, atropine. The binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher affinity for the receptor.
Table 1: Binding Affinities (Ki in nM) of Selective M1 Antagonists for Human Muscarinic Receptor Subtypes
| Antagonist | M1 | M2 | M3 | M4 | M5 | M1 Selectivity (Fold vs. M2) |
| Pirenzepine (B46924) | 14 - 18.6 | 588 | - | - | - | ~32 - 42 |
| Telenzepine | 0.94 | 17.8 | - | - | - | ~19 |
| Biperiden | 0.48 | 6.3 | 3.9 | 2.4 | 6.3 | 13 |
| Trihexyphenidyl | 1.6 | 7 | 6.4 | 2.6 | 15.9 | 4.4 |
| VU0255035 | 14.87 | >1000 | >1000 | >1000 | >1000 | >75 |
| Atropine | 1.6 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | ~1-2 |
Data compiled from multiple sources. Ranges are provided where different studies reported varying values.
Table 2: Potency (pA2) of Pirenzepine and Telenzepine in Blocking this compound-Induced Responses in vitro
| Antagonist | Tissue Preparation | This compound Mediated Response | pA2 Value | Reference |
| Pirenzepine | Rabbit vas deferens | Inhibition of twitch contractions | 7.79 | [2] |
| Telenzepine | Rabbit vas deferens | Inhibition of twitch contractions | 9.12 (for (+)-enantiomer) | [2] |
Experimental Protocols
This section details methodologies for key experiments to assess the efficacy of selective antagonists in blocking the effects of this compound.
In Vitro Antagonism Assay: Schild Analysis
This protocol is designed to determine the potency (pA2 value) of a selective M1 antagonist against this compound-induced responses in an isolated tissue preparation, such as the rabbit vas deferens.[2]
Experimental Workflow:
Methodology:
-
Tissue Preparation: Isolate the rabbit vas deferens and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Stimulation: Induce twitch contractions using electrical field stimulation.
-
Control Response: After an equilibration period, generate a cumulative concentration-response curve for the inhibitory effect of this compound on the twitch contractions.
-
Antagonist Incubation: Following a washout period, incubate the tissue with a fixed concentration of the selective M1 antagonist (e.g., pirenzepine or telenzepine) for a predetermined time to allow for equilibrium.
-
Antagonism Assessment: In the presence of the antagonist, generate a second cumulative concentration-response curve for this compound.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of this compound in the presence and absence of the antagonist) for each antagonist concentration. Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
In Vivo Antagonism Assay: Inhibition of this compound-Induced Pressor Response
This protocol assesses the ability of a selective M1 antagonist to block the pressor (blood pressure increasing) effect of this compound in an anesthetized animal model, a response mediated by M1 receptors in sympathetic ganglia.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Baseline Measurement: After a stabilization period, record the baseline mean arterial pressure (MAP).
-
This compound Administration: Administer a dose of this compound known to produce a submaximal pressor response and record the change in MAP.
-
Antagonist Pre-treatment: In a separate group of animals, administer the selective M1 antagonist intravenously at various doses prior to the administration of this compound.
-
Challenge with this compound: After a suitable pre-treatment time, administer the same dose of this compound and record the change in MAP.
-
Data Analysis: Compare the pressor response to this compound in the absence and presence of the antagonist. Calculate the percentage inhibition of the this compound-induced pressor response for each dose of the antagonist to determine its in vivo potency. A study in conscious dogs showed that pirenzepine at doses of 1-30 µg/kg was a potent antagonist of the effects of this compound.[3]
Choosing the Right Antagonist
The choice of a selective antagonist to block the effects of this compound will depend on the specific experimental goals.
-
For high M1 selectivity , VU0255035 is an excellent choice, exhibiting over 75-fold selectivity for M1 over other muscarinic receptor subtypes.[4][5]
-
Telenzepine , particularly its (+)-enantiomer, demonstrates very high potency in blocking this compound's effects in vitro.[2]
-
Pirenzepine is a well-characterized and widely used M1 selective antagonist that has been shown to effectively block this compound's actions in various preparations.[3][6]
-
Biperiden and trihexyphenidyl also show high affinity for M1 receptors and can be effective blockers, though with slightly lower selectivity compared to pirenzepine and telenzepine.
It is crucial to consider the pharmacokinetic properties of the chosen antagonist, such as its ability to cross the blood-brain barrier, if central effects of this compound are being investigated. For instance, pirenzepine has limited brain penetration.[7]
Conclusion
Effectively blocking the actions of this compound requires a careful selection of a selective M1 muscarinic receptor antagonist. This guide provides the necessary comparative data and experimental frameworks to aid researchers in choosing the most appropriate tool for their studies. By understanding the pharmacological profiles and employing robust experimental designs, scientists can confidently dissect the M1-mediated effects of this compound and further elucidate the role of the M1 muscarinic receptor in various physiological and pathological processes.
References
- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telenzepine enantiomers block muscarinic M1-receptors with opposite kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of muscarinic receptors involved in this compound-induced effects on intestinal motility and heart rate in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of this compound with pirenzepine and other selective muscarine receptor antagonists at a prejunctional muscarine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central oxotremorine antagonist properties of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
McN-A-343: A Comparative Analysis of its Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of McN-A-343's Performance with Supporting Experimental Data.
This guide provides a comprehensive overview of the efficacy of this compound, a selective M1 muscarinic acetylcholine (B1216132) receptor agonist, across various cell lines. The data presented is intended to assist researchers in evaluating its suitability for their specific experimental needs. This compound's activity is cell-type dependent, influenced by the expression levels of muscarinic receptor subtypes and the specific signaling pathways present in each cell line.
Quantitative Efficacy of this compound: A Tabular Comparison
The following table summarizes the quantitative measures of this compound's efficacy in different cell lines and tissues. These values, including EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration), provide a comparative snapshot of its potency and functional effects.
| Cell Line/Tissue | Receptor Target(s) | Assay Type | Endpoint Measured | Efficacy Metric | Value |
| Human Colon Cancer (H508) | M1 Muscarinic | Proliferation Assay | Inhibition of Cell Proliferation | IC50 | 136.8 µM |
| CHO (Chinese Hamster Ovary) | M1 Muscarinic | Inositol (B14025) Phosphate Accumulation | Gαq Pathway Activation | EC50 | 3.5 µM |
| CHO (Chinese Hamster Ovary) | M1 Muscarinic | BRET Assay | Gαq Recruitment | EC50 | 11 nM |
| CHO (Chinese Hamster Ovary) | M1 Muscarinic | BRET Assay | β-Arrestin Recruitment | EC50 | 980 nM |
| Guinea-Pig Taenia Caeci | M2 Muscarinic | Functional Assay | Agonist Activity | -logEC50 | 5.14 |
| N18TG2 Neuroblastoma | Muscarinic | Adenylate Cyclase Inhibition | Partial Agonist Activity | Qualitative | Partial Agonist |
| Guinea-Pig Ileum, Atria, Bladder, Trachea | Muscarinic | Functional Assay | Agonist Activity | Qualitative | No Agonist Action |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Culture
-
CHO (Chinese Hamster Ovary) Cells: CHO cells stably expressing the human M1 or M2 muscarinic receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Human Colon Cancer Cell Lines (e.g., H508): These cells are typically cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. They are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
N18TG2 Neuroblastoma Cells: These cells are grown in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[1][2][3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
Inositol Phosphate Accumulation Assay
-
Seed cells in a multi-well plate and label with [³H]-myo-inositol for 24-48 hours.
-
Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes to inhibit inositol monophosphatase.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and extract the inositol phosphates.
-
Separate the inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates using a scintillation counter.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Seed cells in a culture dish and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[4]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[5]
cAMP Assay (LANCE Ultra TR-FRET Assay)
-
Seed cells in a 384-well white opaque plate.
-
Stimulate the cells with a Gs-coupled receptor agonist (e.g., forskolin) in the presence of varying concentrations of this compound for 30 minutes.[6]
-
Lyse the cells and add the Eu-cAMP tracer and ULight-anti-cAMP antibody.[6]
-
Incubate for 1 hour at room temperature.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at 665 nm.[6] The signal is inversely proportional to the amount of cAMP produced.
Visualizing the Molecular Mechanisms
To better understand the cellular processes affected by this compound, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: M1 Muscarinic Receptor Gαq Signaling Pathway.
Caption: β-Arrestin Mediated Signaling Cascade.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. bioline.ru [bioline.ru]
Validating M1 Muscarinic Receptor Engagement In Vivo: A Comparative Guide to McN-A-343 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of McN-A-343 and alternative compounds for validating M1 muscarinic acetylcholine (B1216132) receptor (mAChR) target engagement in vivo. We present a detailed analysis of their mechanisms of action, supporting experimental data from relevant animal models, and complete protocols for key validation experiments.
Introduction to M1 Receptor Agonists and Target Validation
The M1 muscarinic acetylcholine receptor is a key target in the central nervous system for therapeutic intervention in a range of neurological disorders. Validating the in vivo engagement of M1 receptor agonists is crucial for understanding their pharmacological effects and therapeutic potential. This compound has historically been a widely used tool compound for this purpose. However, a nuanced understanding of its pharmacological profile and the availability of alternative compounds necessitate a comparative approach to selecting the appropriate tool for in vivo studies.
This compound is a partial agonist at all five muscarinic receptor subtypes (M1-M5) but displays higher efficacy at the M1 and M4 subtypes, which underlies its functional selectivity.[1][2] Its mechanism of action is primarily as an orthosteric agonist, though evidence also suggests allosteric actions, including the potential to act as a "bitopic agonist" at the M2 receptor.[1] Beyond its muscarinic activity, this compound can also interact with nicotinic acetylcholine receptors and antagonize serotonin (B10506) 5-HT3 and 5-HT4 receptors, which should be considered when interpreting in vivo data.[1][2]
This guide will focus on the in vivo validation of this compound's target engagement through its anti-inflammatory effects in a mouse model of ulcerative colitis and compare its profile to other M1-targeting compounds like xanomeline (B1663083).
Comparative In Vivo Efficacy: Anti-inflammatory Effects
A key method to validate the in vivo engagement of M1 receptors by agonists is to measure their functional downstream effects. Recent studies have highlighted the anti-inflammatory role of M1 receptor activation. Here, we compare the in vivo efficacy of this compound in a murine model of acetic acid-induced ulcerative colitis with the known anti-inflammatory effects of the M1/M4-preferring agonist, xanomeline.
It is important to note that a direct head-to-head study of this compound and xanomeline in the same in vivo inflammation model is not currently available in the published literature. The data presented below is compiled from separate studies and should be interpreted with consideration of the different experimental models (acetic acid-induced colitis for this compound and endotoxemia for xanomeline).
Data Summary: this compound in Acetic Acid-Induced Colitis
The following tables summarize the dose-dependent effects of this compound administered intraperitoneally (i.p.) in a mouse model of ulcerative colitis induced by intrarectal administration of 6% acetic acid.
| Treatment Group | Dose (mg/kg, i.p.) | Macroscopic Score | Colon Wet Weight (g) |
| Sham | - | 0.20 ± 0.20 | 0.12 ± 0.01 |
| Acetic Acid (AA) | - | 4.00 ± 0.35 | 0.31 ± 0.02 |
| AA + this compound | 0.5 | 2.80 ± 0.37 | 0.24 ± 0.01 |
| AA + this compound | 1.0 | 1.80 ± 0.37 | 0.20 ± 0.01 |
| AA + this compound | 1.5 | 1.00 ± 0.32 | 0.17 ± 0.01 |
| AA + Dexamethasone | 2.0 | 0.80 ± 0.37 | 0.15 ± 0.01 |
| *p < 0.05 vs. Acetic Acid group. Data adapted from Magalhães et al., 2021. |
| Treatment Group | Dose (mg/kg, i.p.) | MPO Activity (U/g tissue) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Sham | - | 15.3 ± 2.1 | 18.5 ± 2.3 | 22.1 ± 3.5 |
| Acetic Acid (AA) | - | 85.7 ± 5.4 | 89.2 ± 6.1 | 95.4 ± 7.2 |
| AA + this compound | 0.5 | 62.1 ± 4.8 | 65.3 ± 5.9 | 70.1 ± 6.3 |
| AA + this compound | 1.0 | 45.8 ± 3.9 | 48.7 ± 4.5 | 52.6 ± 5.1 |
| AA + this compound | 1.5 | 30.2 ± 3.1 | 32.4 ± 3.8 | 35.8 ± 4.2 |
| AA + Dexamethasone | 2.0 | 25.6 ± 2.9 | 28.9 ± 3.2 | 30.7 ± 3.9 |
| *p < 0.05 vs. Acetic Acid group. Data adapted from Magalhães et al., 2021. |
Alternative Compound Profile: Xanomeline
Xanomeline is an M1 and M4 receptor-preferring agonist.[3] In vivo studies have demonstrated its ability to suppress pro-inflammatory cytokine responses in a vagus nerve and splenic nerve-dependent manner. For instance, in a rat model of endotoxemia, intraperitoneal administration of xanomeline (1-5 mg/kg) dose-dependently suppressed serum and splenic TNF levels. While a direct comparison in a colitis model is unavailable, these findings corroborate the anti-inflammatory potential of M1/M4 receptor activation.
Experimental Protocols for In Vivo Validation
To facilitate the replication and further investigation of M1 receptor engagement in vivo, we provide detailed protocols for the key experiments cited in this guide.
Acetic Acid-Induced Colitis Model in Mice
This model is used to induce a reproducible and acute form of colitis, allowing for the evaluation of the anti-inflammatory effects of test compounds.
Materials:
-
Male Swiss mice (25-30 g)
-
6% (v/v) acetic acid solution
-
Phosphate-buffered saline (PBS)
-
Catheter (3.5 F)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize mice.
-
Gently insert a catheter 3.5 cm into the colon via the anus.
-
Slowly administer 100 µL of 6% acetic acid.
-
After 30 seconds, flush the colon with 100 µL of PBS to remove the acetic acid.
-
Allow the animals to recover.
-
Administer this compound (0.5, 1.0, or 1.5 mg/kg, i.p.) or vehicle 18 hours after colitis induction.
-
Euthanize the animals 24 hours after colitis induction and collect colon tissue for analysis.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a reliable biochemical marker for neutrophil infiltration and inflammation.
Materials:
-
Colon tissue homogenates
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride (B599025) solution (0.167 mg/mL in potassium phosphate buffer)
-
Hydrogen peroxide (H₂O₂) solution (0.0005% in potassium phosphate buffer)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Homogenize weighed colon tissue samples in HTAB-containing potassium phosphate buffer.
-
Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
-
Add 50 µL of the resulting supernatant to a 96-well plate.
-
Add 50 µL of the o-dianisidine dihydrochloride solution to each well.
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution.
-
Measure the change in absorbance at 450 nm over 5 minutes.
-
Express MPO activity as units per gram of tissue.
Cytokine Measurement by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying pro-inflammatory cytokines such as TNF-α and IL-1β in tissue homogenates.
Materials:
-
Colon tissue homogenates
-
Commercially available ELISA kits for mouse TNF-α and IL-1β
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Prepare colon tissue homogenates in an appropriate lysis buffer.
-
Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-1β.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the tissue homogenate samples, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.
Visualizing Pathways and Workflows
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by M1 receptor agonists like this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for In Vivo Validation
This diagram outlines the key steps in the experimental workflow for validating M1 receptor target engagement using the acetic acid-induced colitis model.
Caption: In Vivo Validation Experimental Workflow.
Conclusion and Future Directions
This compound remains a valuable pharmacological tool for probing M1 muscarinic receptor function in vivo, particularly in models of inflammation. The data presented here demonstrates its dose-dependent efficacy in reducing key inflammatory markers in an acetic acid-induced colitis model, providing a clear method for validating its target engagement.
However, the lack of M1 receptor selectivity and its off-target activities are important considerations for researchers. The comparison with xanomeline highlights the anti-inflammatory potential of M1/M4 receptor activation, though direct comparative studies are needed to delineate the relative contributions and efficacies of these receptor subtypes in different disease models.
Future in vivo validation studies could benefit from the use of more selective M1 agonists or positive allosteric modulators (PAMs) to dissect the specific roles of M1 receptor activation. Additionally, techniques such as positron emission tomography (PET) with M1-selective radioligands could provide quantitative measures of in vivo receptor occupancy, further strengthening the validation of target engagement.
References
Unveiling the Receptor Selectivity Profile of McN-A-343: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of McN-A-343, a well-established M1 muscarinic acetylcholine (B1216132) receptor agonist, with other neurotransmitter receptors. By presenting quantitative binding and functional data alongside detailed experimental protocols, this document serves as a vital resource for researchers investigating cholinergic signaling and for professionals engaged in the development of selective therapeutic agents.
Summary of Cross-reactivity Data
This compound, while primarily recognized for its agonistic activity at the M1 muscarinic receptor, exhibits a broader spectrum of interactions with other neurotransmitter receptors. The following tables summarize the available quantitative data on its binding affinities and functional activities at various receptor subtypes.
| Receptor Family | Receptor Subtype | Test System | Parameter | Value (pKi/pA2/-logKA/B) | Reference |
| Muscarinic | M1 | Rat Cerebral Cortex | pKi | 5.05 | [1] |
| M1 | Rat Duodenum | -logKA | 4.68 | [2] | |
| M1 | Rat Duodenum | -logKB | 4.96 | [2] | |
| M2 | Rat Myocardium | pKi | 5.22 | [1] | |
| Serotonergic | 5-HT3 | NG108-15 Cells | pKi | 5.3 | [3] |
| 5-HT3 | Rat Superior Cervical Ganglion | pA2 | 4.8 | [3] | |
| 5-HT4 | Pig Caudate Nucleus | pKi | 5.9 | [3] |
Note: pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. -logKA and -logKB represent the negative logarithms of the agonist and antagonist dissociation constants, respectively.
While quantitative data for direct interactions with nicotinic, adrenergic, and dopaminergic receptors are limited in the reviewed literature, qualitative evidence suggests that this compound can activate certain nicotinic acetylcholine receptors and may indirectly influence adrenergic and dopaminergic neurotransmission.[4] Further research is required to quantify these interactions.
M1 Muscarinic Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the M1 muscarinic acetylcholine receptor is depicted below. This pathway is crucial for understanding the primary mechanism of action of this compound.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors by measuring its ability to displace a radiolabeled ligand.
General Protocol for Muscarinic and Serotonin (B10506) Receptor Binding Assays:
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex, pig caudate nucleus) or cells (e.g., NG108-15) expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-GR113808 for 5-HT4 receptors, or [³H]-BRL 43694 for 5-HT3 receptors).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known saturating unlabeled ligand.
-
-
Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional activity (e.g., pA2) of this compound at a specific receptor.
Example: Determination of pA2 at the 5-HT3 Receptor in Rat Superior Cervical Ganglion:
-
Tissue Preparation:
-
The superior cervical ganglion is isolated from a rat and placed in a recording chamber continuously perfused with physiological saline solution.
-
-
Electrophysiological Recording:
-
A suction electrode is used to record compound action potentials evoked by electrical stimulation of the preganglionic nerve.
-
The ganglion is superfused with a known 5-HT3 receptor agonist (e.g., 5-HT) to establish a baseline concentration-response curve for depolarization.
-
-
Antagonist Application:
-
The ganglion is then incubated with a fixed concentration of this compound for a predetermined period.
-
A second concentration-response curve for the 5-HT3 agonist is then generated in the presence of this compound.
-
-
Data Analysis:
-
The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of this compound.
-
The pA2 value is the x-intercept of the Schild plot, representing the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Conclusion
This guide provides a detailed overview of the cross-reactivity profile of this compound. While it is a potent M1 muscarinic receptor agonist, it also interacts with other muscarinic receptor subtypes and exhibits antagonist activity at serotonin 5-HT3 and 5-HT4 receptors. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further explore the pharmacological properties of this compound and to design more selective ligands for various neurotransmitter systems. The lack of extensive quantitative data on its interactions with nicotinic, adrenergic, and dopaminergic receptors highlights an area for future investigation.
References
- 1. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of McN-A-343-Induced Signaling Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling profiles induced by McN-A-343, a well-characterized muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, with other commonly used muscarinic agonists. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance and aid in experimental design and drug development.
Executive Summary
This compound is widely recognized as a selective M1 muscarinic acetylcholine receptor agonist. However, extensive research has revealed a more complex pharmacological profile. It is a partial agonist at all five muscarinic receptor subtypes (M1-M5) but displays higher efficacy at the M1 and M4 subtypes.[1][2] This functional selectivity is not based on higher affinity for M1 receptors but rather on a more efficient coupling of receptor occupation to cellular response.[2] Notably, recent studies have characterized this compound as a "bitopic agonist" at the M2 receptor, interacting with both the primary (orthosteric) and a secondary (allosteric) binding site.[1][2][3] This guide delves into the nuances of this compound's signaling, comparing it to other key muscarinic agonists like the full agonist carbachol (B1668302) and the partial agonist pilocarpine (B147212) across various signaling pathways.
Data Presentation: Comparative Signaling Profiles
The following tables summarize the quantitative data on the effects of this compound and other muscarinic agonists on key signaling pathways.
Table 1: Comparative Efficacy and Potency in Guinea-Pig Ileal Longitudinal Smooth Muscle
| Agonist | Parameter | Tension | Cytosolic Ca²⁺ |
| This compound | EC₅₀ (μM) | 2.29 ± 0.25 | - |
| Eₘₐₓ (% of 70 mM K⁺ response) | 140 | 83 | |
| Pilocarpine | EC₅₀ (μM) | 1.83 ± 0.62 | - |
| Eₘₐₓ (% of 70 mM K⁺ response) | 148 | 113 | |
| Carbachol | EC₅₀ (μM) | 0.11 ± 0.02 | - |
| Eₘₐₓ (% of 70 mM K⁺ response) | 165 | 86 |
Table 2: Comparative Effects on M2 and M3 Receptor-Mediated Responses in Guinea-Pig Small Intestine Longitudinal Smooth Muscle
| Agonist | Inhibition of Isoprenaline-Induced cAMP Production (M2-mediated) | Cationic Current (Icat) Activation (M2-mediated) | Ca²⁺ Store Release (M3-mediated) |
| IC₅₀ (μM) | Effect on Carbachol-induced Icat | Effect | |
| This compound | 248 | Inhibited | Ineffective |
| Pilocarpine | 65 | Inhibited | Ineffective |
| Carbachol | 52 | - | Effective |
| Methacholine | 103 | Effective | Effective |
| Arecoline | 117 | Effective | Effective |
| Bethanechol | 127 | Effective | Effective |
Table 3: Biased Agonism at the M1 Muscarinic Acetylcholine Receptor (BRET Assay)
| Agonist | Gαq Recruitment | β-arrestin2 Recruitment | Bias (ΔΔRAi) |
| EC₅₀ (nM) | EC₅₀ (nM) | ||
| This compound | 11 | 980 | 1.5 (Gαq preferential) |
| Pilocarpine | 250,000 | 296,000 | -0.5 (β-arrestin2 preferential) |
| Xanomeline | - | - | 0.6 (Gαq preferential) |
| Iperoxo | - | - | 0.3 (Gαq preferential) |
Table 4: Comparative Effects on Phosphoinositide (PI) Hydrolysis in CHO Cells
| Agonist | Cell Line | Fold Increase Over Basal | EC₅₀ (μM) |
| This compound | m1 mAChR | 9 | 4.3 |
| m3 mAChR | 2 | - | |
| Carbamylcholine (CBC) | m1 mAChR | 17 | 4.2 |
| m3 mAChR | 11 | - |
Mandatory Visualization
Caption: Signaling pathways activated by this compound.
Caption: Workflow for BRET-based Gαq and β-arrestin2 recruitment assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of muscarinic agonists.
-
Cell/Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[4]
-
Assay Setup: The assay is performed in a 96- or 384-well filter plate.[5] A constant concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) is added to each well. For competition binding, increasing concentrations of the unlabeled test agonist (e.g., this compound, carbachol) are added. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).[4][5]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration and Washing: The contents of the wells are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the inhibition constant (Ki) for the test agonist.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: Adherent cells expressing the target muscarinic receptor are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer for a specific duration at 37°C.
-
Agonist Addition: The plate is placed in a fluorescence plate reader with automated injection capabilities. Baseline fluorescence is measured before the addition of the muscarinic agonist at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is determined for each agonist concentration, and the data are fitted to a dose-response curve to calculate the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay is used to measure the inhibition of adenylyl cyclase activity, typically mediated by Gi/o-coupled receptors like M2 and M4.
-
Cell Culture and Plating: Cells expressing the M2 or M4 receptor are plated in a multi-well plate and grown to confluence.
-
Assay Protocol: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels). The test agonist (e.g., this compound) is then added at various concentrations.[6]
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[6]
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor. The data are used to generate a dose-response curve and determine the IC₅₀ of the agonist.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein and β-arrestin Recruitment
This assay measures the interaction between the receptor and its downstream signaling partners in live cells.[7][8][9]
-
Cell Transfection: HEK293T cells are co-transfected with plasmids encoding the M1 muscarinic receptor fused to a Renilla luciferase variant (Rluc8) and either a G-protein subunit (e.g., Gαq) or β-arrestin2 fused to a fluorescent protein (e.g., Venus).[7][8][9]
-
Cell Culture and Plating: Transfected cells are cultured for 24-48 hours and then plated into 96-well microplates.
-
Assay Procedure: The luciferase substrate (e.g., coelenterazine h) is added to the cells. The baseline BRET signal is measured. The muscarinic agonist is then added, and the BRET signal is measured again.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the fluorescent protein to the light emitted by the luciferase. An increase in the BRET ratio indicates recruitment of the G-protein or β-arrestin to the receptor. Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ for each agonist.[7][8]
Conclusion
This compound exhibits a distinct signaling profile compared to other muscarinic agonists. While traditionally considered an M1-selective agonist, its partial agonism at all muscarinic subtypes and its bitopic nature at the M2 receptor contribute to its complex pharmacology. The quantitative data clearly demonstrate its preferential activation of Gαq-mediated pathways over β-arrestin recruitment at the M1 receptor, a key feature of biased agonism. This contrasts with agonists like pilocarpine, which show a bias towards β-arrestin2. Furthermore, its efficacy in stimulating downstream effectors such as calcium mobilization and its inhibitory effect on cAMP production vary significantly from full agonists like carbachol. This detailed comparative analysis provides a valuable resource for researchers selecting appropriate pharmacological tools and for professionals involved in the development of novel muscarinic receptor-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel mechanism of G protein-coupled receptor functional selectivity. Muscarinic partial agonist this compound as a bitopic orthosteric/allosteric ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET As… [ouci.dntb.gov.ua]
- 8. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of McN-A-343: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of McN-A-343, a selective M1 muscarinic agonist.
Crucially, a review of available Safety Data Sheets (SDS) reveals conflicting information regarding the hazard classification of this compound. An SDS from one supplier considers the substance hazardous, while another does not classify it as such. In light of this discrepancy, this guide adopts a conservative approach, recommending that this compound be handled and disposed of as a hazardous chemical to ensure the highest level of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety glasses, a lab coat, and chemical-resistant gloves. All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's official hazardous waste management program.
-
Consult Institutional Guidelines: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific procedures and requirements for chemical waste disposal that are in compliance with local, state, and federal regulations.
-
Waste Identification and Labeling: Clearly label a dedicated and compatible waste container with "Hazardous Waste" and the full chemical name: "this compound". The container should be in good condition and have a secure lid.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.
-
Packaging Solid Waste: For solid this compound, carefully place it into the designated hazardous waste container. To prevent the generation of dust, you may dampen the material slightly with water before sweeping or transferring.
-
Packaging Liquid Waste: If this compound is in a solution, it should be stored in a sealed, leak-proof container. Ensure the container material is compatible with the solvent used.
-
Spill Cleanup: In the event of a spill, use dry clean-up procedures. Absorb the material with an inert substance (e.g., vermiculite, sand) and place it in the hazardous waste container. Avoid generating dust.
-
Container Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible materials.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's guidelines for waste accumulation time, arrange for a pickup by the hazardous waste management team.
Chemical and Physical Properties of this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 55-45-8 |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₂ |
| Molecular Weight | 317.21 g/mol |
| Purity | ≥99% (HPLC) |
| Solubility | DMSO: 25 mg/mLEthanol: 15 mg/mLDMF: 15 mg/mLPBS (pH 7.2): 10 mg/mL |
| Storage | Store at -20°C |
Experimental Protocols
A review of available scientific literature and safety documents did not yield specific experimental protocols for the disposal of this compound. The procedures outlined above are based on established best practices for the management of laboratory chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound, emphasizing the importance of institutional consultation and adherence to safety protocols.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling McN-A-343
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of McN-A-343. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Assessment and Conflicting Information
There is conflicting information regarding the hazard classification of this compound across different suppliers. While some Safety Data Sheets (SDS) classify it as non-hazardous, others categorize it as a hazardous substance, with one major supplier stating it is "Fatal if swallowed or in contact with skin" and "Very toxic to aquatic life with long lasting effects." Given this discrepancy, it is imperative to handle this compound with a high degree of caution, assuming the most stringent hazard classification to ensure maximum safety. Accidental ingestion may be harmful to an individual's health.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE, with specific recommendations based on the available safety data.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or low-protein, powder-free latex gloves are recommended. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[1] Double gloving should be considered.[1] Contaminated gloves must be replaced immediately.[1] |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes or airborne particles. |
| Body | Laboratory coat | A standard laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall with low permeability is recommended.[1] Coveralls should be fully buttoned at the collar and cuffs.[1] |
| Feet | Closed-toe shoes | Required for all laboratory work to protect against spills. |
| Respiratory | Dust respirator | Recommended when handling the solid form to avoid inhalation of dust particles. |
Operational and Handling Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when working with the solid form or preparing solutions.
Standard Operating Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, perform the task in a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Clothing: Work clothes should be laundered separately from personal clothing.[1] Contaminated clothing should be decontaminated before reuse.
Emergency Procedures
Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup:
-
Solid Spills: Carefully sweep the material into a designated hazardous waste container. Use a wet paper towel to wipe the area down after the bulk of the material is collected.
-
Liquid Spills: Use absorbent pads to soak up the spill. Place the used absorbent materials into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable laboratory decontaminant, followed by a thorough rinse with water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan below.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Storage
-
Solid Waste:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container.
-
Contaminated materials such as gloves, bench paper, and paper towels should be double-bagged in clearly labeled hazardous waste bags.[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Storage: Store all hazardous waste in a designated, secure area away from incompatible materials.
Disposal Procedure
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[3]
-
Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[3] Do not dispose of this compound down the drain or in regular trash.[3]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
